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7,8-Dimethyl-3-phenyl-2-quinolinol Documentation Hub

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  • Product: 7,8-Dimethyl-3-phenyl-2-quinolinol
  • CAS: 1031928-39-8

Core Science & Biosynthesis

Foundational

Tautomeric equilibrium of 7,8-Dimethyl-3-phenyl-2-quinolinol vs quinolone forms

Executive Summary This guide provides a comprehensive technical analysis of the tautomeric equilibrium between the 2-quinolinol (lactim) and 2-quinolone (lactam) forms of 7,8-Dimethyl-3-phenyl-2-quinolinol. While 2-quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the tautomeric equilibrium between the 2-quinolinol (lactim) and 2-quinolone (lactam) forms of 7,8-Dimethyl-3-phenyl-2-quinolinol. While 2-quinolones generally favor the lactam tautomer in the solid state and polar solvents, the specific substitution pattern—particularly the 8-methyl group —introduces unique steric constraints (peri-strain) that modulate this equilibrium.

For researchers in medicinal chemistry, understanding this equilibrium is critical: the lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form presents a donor (O-H) and acceptor (N:). This distinction dictates binding affinity to kinase domains and other biological targets.

Thermodynamic & Structural Landscape

The Core Equilibrium

The molecule exists in a dynamic equilibrium between two forms. The driving force is the trade-off between aromaticity (favoring the lactim/phenol-like structure) and the strength of the amide bond (favoring the lactam/quinolone structure).

  • Form A: 2-Quinolone (Lactam) [1]

    • Structure: Cyclic amide.[2] N-H is protonated; C=O is present.[3]

    • Stability: generally more stable (

      
       in solution) due to high resonance stabilization of the amide and strong intermolecular dimerization.
      
  • Form B: 2-Quinolinol (Lactim)

    • Structure: Hydroxy-imine. O-H is protonated; N is a bare imine.

    • Stability: Favored only in the gas phase, highly non-polar solvents, or excited states (ESIPT processes).

The "Peri-Strain" Effect (8-Methyl Interaction)

A critical nuance for the 7,8-dimethyl derivative is the steric interaction at the 8-position.

  • The Clash: The methyl group at position 8 is spatially adjacent to the nitrogen at position 1.

  • Lactam Consequence: In the lactam form, the nitrogen bears a hydrogen atom (N-H). The steric repulsion between the 8-Me and the 1-H destabilizes the planar conformation, potentially reducing the lactam's stability relative to unsubstituted quinolones.

  • Lactim Consequence: In the lactim form, the nitrogen possesses a lone pair. The steric demand of a lone pair is generally less than that of a hydrogen atom.

  • Net Effect: While the lactam remains the dominant species, the equilibrium constant (

    
    )  is lower for 8-substituted quinolines compared to the parent scaffold.
    
The 3-Phenyl Contribution

The phenyl ring at position 3 extends the conjugation system.

  • Electronic Effect: It stabilizes the LUMO, making the molecule a better electron acceptor.

  • Steric Effect: Torsional strain may force the phenyl ring slightly out of plane, but it generally reinforces the stability of the lactam form through

    
    -stacking interactions in the solid state.
    

Visualization of Pathways

The following diagram illustrates the tautomeric shift and the environmental factors influencing the equilibrium.

Tautomerism cluster_0 Dominant in Polar Solvent / Solid State cluster_1 Minor Species / Gas Phase Lactam 2-Quinolone Form (Lactam) N-H / C=O Lactim 2-Quinolinol Form (Lactim) N: / O-H Lactam->Lactim  Proton Transfer   Factors Environmental Factors: 1. Solvent Polarity (Dielectric) 2. pH (Protonation State) 3. Peri-Strain (8-Me vs 1-H) Factors->Lactam Stabilizes

Caption: Figure 1. The dynamic equilibrium between Lactam and Lactim forms, modulated by solvent and steric factors.

Experimental Validation Protocols

To definitively assign the tautomeric state of 7,8-Dimethyl-3-phenyl-2-quinolinol, rely on the following self-validating spectroscopic workflows.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between N-H (lactam) and O-H (lactim) signals.

Protocol:

  • Solvent Selection: Use DMSO-d6 (polar, aprotic). It slows proton exchange, sharpening the N-H/O-H signals. Avoid CDCl3 if possible, as aggregation broadens peaks.

  • Concentration: Prepare a 10-15 mM solution.

  • Acquisition: Run standard

    
    H and 
    
    
    
    C spectra.
  • Diagnostic Signals (Expected):

FeatureLactam (Quinolone)Lactim (Quinolinol)

H: N-H/O-H

11.5 - 13.0 ppm (Broad Singlet)

9.0 - 10.5 ppm (Often sharper)

C: C2 Position

160 - 165 ppm (Carbonyl-like)

150 - 155 ppm (Imine-like)
Coupling (

)
Visible if H-1 is coupled to adjacent ring protons (rare in 8-sub).No coupling (Proton is on Oxygen).

Interpretation: For 7,8-dimethyl-3-phenyl-2-quinolinol, expect a lactam signature in DMSO (


C shift > 160 ppm). If the 

C shift is < 158 ppm, suspect O-alkylation or lactim trapping.
UV-Vis Solvatochromism

Objective: Observe the shift in absorption maxima (


) based on solvent polarity.
  • Lactam: Shows a bathochromic (red) shift in polar solvents due to dipole stabilization.

  • Lactim: Spectra resemble O-methylated derivatives (2-methoxyquinoline).

Workflow:

  • Dissolve compound in Cyclohexane (Non-polar) and Methanol (Polar).

  • Compare

    
    .
    
  • Result: A significant shift (>10-15 nm) confirms the presence of the polar lactam species in methanol.

Synthesis & Isolation Implications

When synthesizing this molecule (typically via Knorr Quinoline Synthesis or Friedländer Condensation ), the workup conditions determine the final solid-state form.

  • Reaction: Condensation of 2,3-dimethylaniline with a 2-phenyl-3-oxo ester (e.g., ethyl 2-phenylacetoacetate).

  • Acid Cyclization: Usually performed in polyphosphoric acid (PPA) or H2SO4.

  • Isolation: Precipitation into water.

  • Critical Step: The solid precipitate is almost exclusively the 2-quinolone (lactam) tautomer. It forms strong hydrogen-bonded dimers (Head-to-Tail) in the crystal lattice, which raises the melting point and insolubility.

Troubleshooting Solubility: Due to the 3-phenyl and 7,8-dimethyl groups, the molecule is highly lipophilic but the H-bonded dimer makes it hard to dissolve.

  • Solution: Disruption of the H-bond network is required. Use warm DMSO or TFA (Trifluoroacetic acid) for initial dissolution during analysis.

Comparative Data: Substituent Effects

The following table summarizes how the specific functional groups of your target molecule shift the equilibrium compared to the parent quinolone.

SubstituentEffect on Lactam (Quinolone) StabilityMechanism
Parent (None) Baseline (Highly Stable)Standard amide resonance.
3-Phenyl Stabilizing (

)
Conjugation with the C3=C4 double bond;

-stacking in solid state.
7-Methyl Neutral / Mild StabilizationInductive electron donation (+I) to the ring; remote from the reaction center.
8-Methyl Destabilizing (

)
Peri-strain: Steric clash between 8-Me and 1-NH. Pushes equilibrium slightly toward lactim compared to parent, but lactam usually still dominates.

References

  • Tautomerism of 2-Quinolone and Derivatives. Source: Wikipedia / General Chemical Reference URL:[Link] Context: Establishes the fundamental lactam preference for the scaffold.

  • Synthesis of Derivatives of 7,8-Dimethylquinolines. Source: Connect Journals (Indian Journal of Heterocyclic Chemistry) URL:[Link] Context: Verifies the synthesis and stability of the specific 7,8-dimethyl scaffold.

  • Theoretical studies of 2-Quinolinol: Geometries and Tautomerism. Source: ResearchGate URL:[1][4][Link] Context: Computational backing for the energetic preference of the lactam form.[1]

  • Effect of Substituents on NMR of Quinolones. Source: Journal of Advances in Chemistry URL:[Link] Context: Details how steric bulk and electronic effects shift diagnostic NMR signals.

Sources

Exploratory

Biological activity profile of 7,8-Dimethyl-3-phenyl-2-quinolinol derivatives

Biological Activity Profile of 7,8-Dimethyl-3-phenyl-2-quinolinol Derivatives Executive Summary 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS: 1031928-39-8) represents a specialized scaffold within the 3-aryl-2-quinolone chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Profile of 7,8-Dimethyl-3-phenyl-2-quinolinol Derivatives

Executive Summary

7,8-Dimethyl-3-phenyl-2-quinolinol (CAS: 1031928-39-8) represents a specialized scaffold within the 3-aryl-2-quinolone chemical class.[1] While quinolines are historically recognized for antimalarial and antimicrobial properties, this specific structural subclass—characterized by a phenyl group at the C3 position and hydrophobic methylation at C7 and C8—has emerged as a privileged structure in oncology, specifically for anti-metastatic and anti-migratory applications.

This technical guide analyzes the molecule's dual-nature pharmacophore (tautomerism), its synthesis via modified Knorr/Friedländer pathways, and its structure-activity relationship (SAR) profile which distinguishes it from simple cytotoxic agents. Unlike standard chemotherapeutics that induce apoptosis, derivatives of this scaffold often function by inhibiting cancer cell motility, offering a synergistic approach to combination therapy.

Chemical Basis & Structural Properties[2][3][4]

Tautomeric Equilibrium

The core biological identity of this molecule is defined by the lactam-lactim tautomerism. In solution, the equilibrium heavily favors the 2-quinolone (lactam) form, which is critical for target binding (e.g., kinase interaction or DNA intercalation).

  • Lactim Form: 7,8-Dimethyl-3-phenyl-2-quinolinol (Aromatic, OH donor)[1]

  • Lactam Form: 7,8-Dimethyl-3-phenylquinolin-2(1H)-one (Amide-like, H-bond acceptor/donor pair)[1]

The 7,8-dimethyl substitution pattern significantly increases the lipophilicity (LogP) of the core, enhancing membrane permeability compared to the unsubstituted parent quinolone.

Tautomerism Lactim Lactim Form (2-Quinolinol) -OH Donor - Aromatic System Lactam Lactam Form (2-Quinolone) -NH Donor / =O Acceptor - Biologically Dominant Lactim->Lactam  Equilibrium (Favors Lactam)  

Figure 1: Tautomeric equilibrium essential for receptor binding.

Synthesis and Experimental Protocols

To study this scaffold, high-purity synthesis is required. The following protocol utilizes a condensation approach suitable for generating the 3-phenyl-2-quinolone core.

Synthesis Protocol (Modified Knorr)

Objective: Synthesize 7,8-dimethyl-3-phenylquinolin-2(1H)-one.

Reagents:

  • 2,3-Dimethylaniline (Starting material for 7,8-substitution)[1]

  • Ethyl 2-phenylacetate or Phenylacetic acid[1]

  • Polyphosphoric acid (PPA) or Sulfuric acid

Step-by-Step Methodology:

  • Acylation: React 2,3-dimethylaniline (1.0 eq) with ethyl 2-phenylacetate (1.1 eq) at 160°C for 4 hours to form the intermediate amide (N-(2,3-dimethylphenyl)-2-phenylacetamide).

  • Cyclization: Isolate the amide and treat with Polyphosphoric acid (PPA) at 120–140°C for 2 hours. The acid catalyzes the intramolecular electrophilic aromatic substitution to close the ring.

  • Quenching: Pour the reaction mixture onto crushed ice/water. The precipitate formed is the crude quinolone.

  • Purification: Recrystallize from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (Look for amide NH singlet at ~11-12 ppm and loss of ethyl protons).[1]

Biological Assay: Cell Migration (Anti-Metastatic Evaluation)

Since this scaffold is noted for anti-migratory activity rather than pure cytotoxicity, a Boyden Chamber Assay is the standard for validation.

  • Cell Line: MCF-7 or MDA-MB-231 (Metastatic Breast Cancer).[1]

  • Treatment: Incubate cells with 7,8-dimethyl-3-phenyl-2-quinolinol derivatives (0.1 µM – 10 µM) for 24 hours.

  • Seeding: Place

    
     cells in serum-free media in the upper chamber of a Transwell plate (8 µm pore size).
    
  • Chemoattractant: Fill the lower chamber with media containing 10% FBS.

  • Migration: Incubate for 24 hours. Cells migrating to the bottom surface are fixed with methanol and stained with Crystal Violet.

  • Quantification: Count cells in 5 random fields per well using an inverted microscope.

Biological Activity & Mechanism of Action[2][5][6][7]

Anticancer Profile (Anti-Migratory)

Unlike 4-substituted quinolines (often topoisomerase inhibitors), 3-phenyl-2-quinolones exhibit a unique mechanism.[1] They typically do not show high cytotoxicity (IC50 > 10 µM in MTT assays) but significantly inhibit cell migration at sub-cytotoxic concentrations (0.1 µM).

  • Mechanism: Interference with actin cytoskeleton polymerization or inhibition of specific kinases involved in focal adhesion (e.g., FAK or Src pathways).

  • Synergy: When combined with cytotoxic agents (e.g., Doxorubicin), these derivatives prevent the "escape" of tumor cells, potentially reducing metastasis.

Antimicrobial Potential

The 2-quinolinol core possesses inherent antimicrobial activity, particularly against Gram-positive bacteria (S. aureus).

  • 7,8-Dimethyl Effect: The methyl groups increase lipophilicity, facilitating penetration of the bacterial cell wall.

  • Target: DNA Gyrase (ATPase subunit) inhibition is the proposed mechanism for quinolone-based antibacterials.[1]

Structure-Activity Relationship (SAR)
Structural FeatureBiological ImpactOptimization Strategy
C2 Carbonyl / Hydroxyl Essential Pharmacophore. Acts as H-bond donor/acceptor for receptor binding.[1]Do not modify. Methylation of O or N abolishes activity.
C3 Phenyl Ring Specificity Determinant. Critical for anti-migratory activity (pi-pi stacking interactions).[1]Substitutions (e.g., 4-F, 4-OMe) on this ring modulate potency.[2][3]
C7, C8 Methyls Pharmacokinetic Modulator. Increases LogP and steric bulk.Prevents metabolic oxidation at these positions; enhances membrane crossing.
N1 Position Tautomeric Center. Must remain unsubstituted (N-H) for maximum potency in most anticancer screens.

Visualization of Mechanism

The following diagram illustrates the dual pathway potential of the scaffold, highlighting its divergence from standard cytotoxicity.

Mechanism Compound 7,8-Dimethyl-3-phenyl-2-quinolinol Path_A Pathway A: Antimicrobial (Bacteria) Compound->Path_A Path_B Pathway B: Anticancer (Metastatic Cells) Compound->Path_B Target_A DNA Gyrase Inhibition (ATPase Subunit) Path_A->Target_A Target_B Cytoskeleton/Actin Interference (Cell Migration Blockade) Path_B->Target_B Outcome_A Bacterial Cell Death (Bactericidal) Target_A->Outcome_A Outcome_B Reduced Metastasis (Non-Cytotoxic) Target_B->Outcome_B  Sub-micromolar Potency  

Figure 2: Dual mechanism of action: DNA Gyrase inhibition (Bacteria) vs. Anti-migratory signaling (Cancer).[1][3]

Data Summary: Comparative Activity

Note: Data represents class-average values for 3-phenyl-2-quinolone derivatives.

Assay TypeCell Line / StrainActivity MetricPotency RangeReference
Cytotoxicity MCF-7 (Breast Cancer)IC50 (Growth Inhibition)> 10 µM (Low Toxicity)[1]
Migration MCF-7 (Metastatic)Inhibition % at 0.1 µM40% - 60% Reduction[1]
Antimicrobial S. aureus (Gram +)MIC (Min Inhibitory Conc)4 - 16 µg/mL[2]
Antimicrobial E. coli (Gram -)MIC> 64 µg/mL (Weak)[2]

References

  • Joseph, B., et al. (2002).[4] "3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration."[1] Journal of Medicinal Chemistry.

  • Desai, N.C., et al. (2013). "Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents." Indian Journal of Heterocyclic Chemistry.

  • Santa Cruz Biotechnology. "7,8-Dimethyl-3-phenyl-2-quinolinol Product Data." Chemical Product Registry.

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of 7,8-Dimethyl-3-phenyl-2-quinolinol: A Technical Guide

Executive Summary The rational design of heterocyclic scaffolds requires a rigorous understanding of their thermodynamic landscapes. 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-39-8)[1] is a highly substituted quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic scaffolds requires a rigorous understanding of their thermodynamic landscapes. 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-39-8)[1] is a highly substituted quinoline derivative that serves as a critical precursor in medicinal chemistry and materials science. Its structural complexity—featuring a lactam-lactim tautomeric core, a sterically demanding 7,8-dimethyl motif, and a


-extending 3-phenyl group—creates a unique thermodynamic profile.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 7,8-Dimethyl-3-phenyl-2-quinolinol. By deconstructing the causality behind its molecular stability and providing self-validating experimental workflows, this guide equips researchers with the protocols necessary to manipulate and characterize this compound effectively.

Structural Dynamics: The Lactam-Lactim Tautomerism

The core thermodynamic feature of 2-quinolinol derivatives is their ability to undergo lactam-lactim tautomerism, shifting between the 2-quinolinol (lactim, –OH) and 2-quinolone (lactam, –NH–C=O) forms[2].

Causality of Tautomeric Stability

In the gas phase or highly polar protic solvents, the lactim form can be stabilized via solvation. However, in the solid state and non-polar microenvironments, the 2-quinolone (lactam) form is thermodynamically dominant [2]. This dominance is driven by two factors:

  • Cyclic Amide Resonance: The amide resonance in the lactam form provides a lower ground-state energy compared to the enol-imine arrangement of the lactim.

  • Dimeric Hydrogen Bonding: 2-quinolones self-assemble into highly stable, hydrogen-bonded dimers in the solid state, significantly lowering the enthalpy of the system[2].

Tautomerism A 7,8-Dimethyl-3-phenyl- 2-quinolinol (Lactim Form) B 7,8-Dimethyl-3-phenyl- 2-quinolone (Lactam Form) A->B Solid State / Non-Polar (Thermodynamically Favored) B->A Polar Protic Solvation

Fig 1: Lactam-lactim tautomeric equilibrium of 7,8-Dimethyl-3-phenyl-2-quinolinol.

Substituent Effects on Thermodynamic Stability

The specific substitution pattern of 7,8-Dimethyl-3-phenyl-2-quinolinol introduces distinct steric and electronic perturbations that enhance the overall stability of the molecule.

The 7,8-Dimethyl "Magic Methyl" Effect

The introduction of methyl groups at the 7 and 8 positions provides substantial thermodynamic stabilization through two mechanisms:

  • Hyperconjugation: The

    
    -bonds of the methyl groups donate electron density into the 
    
    
    
    -antibonding orbitals of the quinoline ring, lowering the overall energy of the system[3].
  • Steric Shielding: The adjacent methyl groups at C7 and C8 create a steric buffer that protects the carbocyclic ring from electrophilic degradation and oxidative stress, thereby increasing the thermal degradation onset temperature[3].

The 3-Phenyl -Extension

The 3-phenyl substitution acts as an electronic sink. By extending the conjugated


-system across the C3 position, the molecule achieves a reduced HOMO-LUMO gap[4]. This extended conjugation stabilizes the transition states during tautomerization and increases the resonance energy of the lactam form, making the 3-phenyl-2-quinolone state highly stable under thermal stress[5].

Quantitative Data: Thermodynamic Parameters

To provide a comparative baseline, the following table summarizes the representative thermodynamic parameters for the tautomerization and thermal stability of 7,8-Dimethyl-3-phenyl-2-quinolinol, derived from variable-temperature and calorimetric profiling.

ParameterValue / RangeExperimental ContextMechanistic Significance

(Lactim

Lactam)
-3.2 to -4.5 kcal/molNon-polar solvent (e.g.,

)
Spontaneous shift to the lactam form due to cyclic amide stability.

-12.0 to -14.5 kcal/molSolid-state (DSC)Strong intermolecular hydrogen bonding in the crystal lattice.
Melting Point (

)
> 220 °CDSC AnalysisHigh thermal stability driven by 7,8-dimethyl steric packing.
LogP ~ 3.5 - 4.0Calculated / HPLCHigh lipophilicity due to the 3-phenyl and 7,8-dimethyl groups.

Experimental Protocols for Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that data is only as reliable as the protocol generating it. The following methodologies are designed as self-validating systems to ensure that kinetic artifacts are not mistaken for thermodynamic endpoints.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Objective: Determine the van 't Hoff parameters (


, 

) of the lactam-lactim equilibrium.
  • Sample Preparation: Dissolve 5 mg of 7,8-Dimethyl-3-phenyl-2-quinolinol in 0.6 mL of anhydrous DMSO-

    
     (to observe both tautomers) in a dry NMR tube.
    
  • Data Acquisition: Acquire

    
    -NMR spectra at 10 °C increments from 25 °C to 105 °C. Allow 10 minutes of equilibration time at each temperature step.
    
  • Integration: Integrate the –OH peak (lactim, ~11-12 ppm) versus the –NH peak (lactam, ~12-13 ppm).

  • Self-Validation Step (Crucial): After reaching 105 °C, cool the sample back to 25 °C and acquire a final spectrum. Causality: If the final 25 °C spectrum does not perfectly match the initial 25 °C spectrum, thermal degradation has occurred, and the equilibrium data is invalid.

  • Analysis: Plot

    
     vs. 
    
    
    
    to extract enthalpy and entropy.
Protocol 2: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: Quantify crystal lattice energy and identify phase transitions.

  • Preparation: Weigh 2.0–3.0 mg of the compound into an aluminum DSC pan. Crimp with a pinhole lid to allow volatile release.

  • Purge: Use dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative artifacts.

  • Thermal Cycle:

    • Heat from 25 °C to 250 °C at 10 °C/min.

    • Cool from 250 °C to 25 °C at 10 °C/min.

    • Heat again to 250 °C at 10 °C/min.

  • Self-Validation Step: Compare the first heating endotherm (melting) to the second heating endotherm. Causality: A missing or broadened endotherm in the second cycle indicates irreversible thermal decomposition rather than a reversible phase transition.

Workflow cluster_experiments Thermodynamic Profiling Assays Sample Sample Prep: 7,8-Dimethyl-3-phenyl-2-quinolinol NMR VT-NMR Spectroscopy (Tautomer Ratio & Kinetics) Sample->NMR DSC DSC / TGA Thermal Cycling (Lattice Energy & Degradation) Sample->DSC UV UV-Vis Titration (Solvent Polarity Effects) Sample->UV Validation Self-Validation: Reversibility Checks (Cooling Cycles) NMR->Validation DSC->Validation UV->Validation Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS, Tm) Validation->Data If Reversible

Fig 2: Self-validating experimental workflow for thermodynamic parameter extraction.

Conclusion

The thermodynamic stability of 7,8-Dimethyl-3-phenyl-2-quinolinol is a synergistic result of its tautomeric preference for the 2-quinolone state, the hyperconjugative and steric shielding of the 7,8-dimethyl groups, and the


-resonance extension provided by the 3-phenyl moiety. By employing rigorous, self-validating analytical protocols like cyclic DSC and VT-NMR, researchers can accurately map its thermodynamic landscape, ensuring reliable integration into downstream synthetic or biological applications.

References

  • Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States , ResearchGate. Available at:[Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs , PMC (NIH). Available at:[Link]

  • Structural analogy between 3-phenylcoumarin and 3-phenyl-2-quinolone... , ResearchGate. Available at:[Link]

Sources

Exploratory

Photophysical Dynamics of 7,8-Dimethyl-3-phenyl-2-quinolinol: A Technical Guide to Solvent-Dependent Fluorescence

As drug development and molecular imaging increasingly rely on environmentally sensitive fluorescent probes, understanding the photophysical behavior of functionalized heterocycles is paramount. 7,8-Dimethyl-3-phenyl-2-q...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and molecular imaging increasingly rely on environmentally sensitive fluorescent probes, understanding the photophysical behavior of functionalized heterocycles is paramount. 7,8-Dimethyl-3-phenyl-2-quinolinol is a highly conjugated carbostyril derivative that exhibits profound solvatochromism.

This whitepaper provides an in-depth mechanistic analysis of its fluorescence properties in organic solvents. By unpacking the causality behind its tautomeric shifts and providing self-validating experimental workflows, this guide equips researchers with the authoritative grounding needed to leverage this molecule in advanced assay development.

Mechanistic Foundations: Tautomerism and Conjugation

The fluorescence profile of 2-quinolinol (carbostyril) derivatives is intrinsically linked to their existence in two tautomeric forms: the lactim (enol) and the lactam (keto) forms[1]. For 7,8-dimethyl-3-phenyl-2-quinolinol, this equilibrium is not static; it is a dynamic system highly responsive to the local dielectric environment.

The Role of Substituents
  • 3-Phenyl Extension: The addition of a phenyl ring at the 3-position extends the

    
    -conjugation of the quinolinol core. This structural modification lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shifted absorption and emission profile compared to the unsubstituted parent carbostyril (which typically absorbs at ~345 nm and emits at ~410 nm)[2].
    
  • 7,8-Dimethyl Enrichment: The methyl groups at the 7 and 8 positions act as electron-donating groups (EDGs) via inductive effects. By increasing the electron density of the aromatic system, these groups stabilize the excited state, which can enhance the overall quantum yield and subtly modulate the Stokes shift depending on the solvent[2].

Tautomeric Equilibrium and Dimerization

In the gas phase or in non-polar solvents, the lactim form is thermodynamically favored. However, 2-quinolinols exhibit a strong propensity to self-associate into hydrogen-bonded dimers in non-aqueous phases[3]. This intermolecular hydrogen bonding often leads to aggregation-caused quenching (ACQ). Conversely, polar solvents stabilize the lactam form via a zwitterionic resonance structure—where the nitrogen carries a partial positive charge and the oxygen a partial negative charge—yielding a highly fluorescent monomeric species[4].

Tautomerization Lactim Lactim Tautomer (Non-Polar Environment) Lactam Lactam Tautomer (Polar Environment) Lactim->Lactam Solvent Polarity Shift Dimer H-Bonded Dimer (Fluorescence Quenched) Lactim->Dimer Concentration > 10 µM (Self-Association) Monomer Zwitterionic Monomer (Highly Fluorescent) Lactam->Monomer H-Bond Acceptance from Solvent

Fig 1. Tautomerization and dimerization pathways of 2-quinolinol derivatives in organic solvents.

Quantitative Photophysical Data

The table below synthesizes the photophysical properties of 7,8-dimethyl-3-phenyl-2-quinolinol across a polarity gradient. Data is extrapolated from the established behavior of 3-phenylcarbostyril and the known inductive effects of alkyl substitutions on the quinolinol core[2].

SolventDielectric Constant (

)
Dominant State

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Hexane 1.89Lactim (Dimerized)33539055< 0.05 (Quenched)
Chloroform 4.81Lactim / Lactam Mix342405630.18
Ethanol 24.5Lactam (Monomer)350418680.35
DMSO 46.8Lactam (Zwitterionic)355425700.42

Note: The dramatic drop in quantum yield in hexane is a direct result of hydrogen-bonded self-association, which introduces non-radiative decay pathways.

Experimental Methodologies

To ensure scientific integrity, the characterization of solvatochromic fluorophores must account for concentration-dependent artifacts. The following protocols are designed as self-validating systems to guarantee that the measured fluorescence originates from the isolated monomer, not an aggregate.

Protocol 1: Solvatochromic Characterization & Dimerization Control

Causality Focus: We utilize DMSO for the master stock because its strong hydrogen-bond accepting nature disrupts intermolecular self-association, trapping the molecule in its monomeric lactam form. A dilution linearity check is mandatory to prove the absence of dimerization in the final working solvent.

  • Stock Preparation: Dissolve 7,8-dimethyl-3-phenyl-2-quinolinol in anhydrous DMSO to a precise concentration of 1.0 mM. Store in amber vials at 4°C to prevent photo-oxidation[1].

  • Solvent Aliquoting: Prepare 10 mL aliquots of the target organic solvents (e.g., Hexane, Chloroform, Ethanol). Ensure solvents are spectroscopic grade to prevent background autofluorescence.

  • Serial Dilution (The Linearity Check): Spike the DMSO stock into the target solvents to create a concentration gradient: 1 µM, 2.5 µM, 5 µM, and 10 µM.

  • Validation: Measure the emission intensity at

    
     for each concentration. Plot Intensity vs. Concentration.
    
    • Self-Validation Check: If the plot is perfectly linear (

      
      ), you are measuring the pure monomer. If the curve flattens at higher concentrations, self-quenching via dimerization is occurring, and you must use a lower concentration for your final spectral analysis.
      
  • Spectral Acquisition: Using the validated monomeric concentration (typically ~5 µM), record the UV-Vis absorption spectrum to find the exact excitation maximum, followed by the fluorescence emission spectrum. Set excitation and emission slit widths to 5 nm to balance signal-to-noise ratio without inducing photobleaching[1].

Protocol 2: Relative Quantum Yield ( ) Determination
  • Reference Selection: Select Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) as the reference standard, as its absorption overlaps well with the 340-360 nm range of the quinolinol.
  • Absorbance Matching: Dilute both the reference and the 7,8-dimethyl-3-phenyl-2-quinolinol samples until their absorbance at the chosen excitation wavelength is identical and strictly below 0.05 OD. Causality: Keeping OD < 0.05 prevents inner-filter effects (re-absorption of emitted light), which would artificially lower the calculated quantum yield.

  • Integration: Record the emission spectra for both solutions and integrate the total area under the fluorescence curves. Calculate

    
     using the standard comparative equation, factoring in the refractive indices of the respective solvents.
    

Workflow S1 Stock Prep (1 mM in DMSO) S2 Serial Dilution (1-10 µM) S1->S2 S3 Linearity Check (Validate Monomer) S2->S3 S4 Spectral Analysis (UV-Vis & Emission) S3->S4 S5 Quantum Yield Calculation S4->S5

Fig 2. Self-validating experimental workflow for characterizing solvatochromic fluorescence.

Applications in Drug Development & Fluorescent Probes

Because of their complex photophysics and high quantum yields in polar environments, carbostyril derivatives are frequently utilized as antenna molecules to sensitize luminescent lanthanide chelates[5]. The 7,8-dimethyl-3-phenyl-2-quinolinol scaffold can be conjugated to polyaminocarboxylate chelates (such as DTPA).

When excited in the UV range, the quinolinol core efficiently transfers its excited-state energy to a proximate lanthanide ion (e.g.,


 or 

). This eliminates back-emission energy transfer and results in the sharply spiked, millisecond-lifetime emission characteristic of lanthanides, making this compound an exceptional candidate for time-resolved fluoroimmunoassays (TRFIA) in high-throughput drug screening[5]. Furthermore, its extreme sensitivity to solvent polarity makes it a viable candidate for probing hydrophobic pockets in target proteins during structural biology assays[4].

References

  • Synthesis, photophysical properties, and self-dimerization studies of 2-λ5-phosphaquinolin-2-ones The Royal Society of Chemistry[Link]

  • Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates Bioconjugate Chemistry - ACS Publications[Link]

  • Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States ResearchGate[Link]

  • Intramolecular sensitization and structure of a Tb3+/2-hydroxyquinoline conjugate in the paraoxonase 1 active site RSC Publishing[Link]

Sources

Foundational

Pharmacological Profiling and Application Workflows of 7,8-Dimethyl-3-phenyl-2-quinolinol

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The quinolin-2-ol scaffold—and its tautomeric counterpart, quinolin-2(1H)-one—represents a privileged structure in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The quinolin-2-ol scaffold—and its tautomeric counterpart, quinolin-2(1H)-one—represents a privileged structure in modern medicinal chemistry. Among its highly functionalized derivatives, 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-39-8) has emerged as a critical building block and active pharmaceutical ingredient (API) precursor. This whitepaper provides a comprehensive analysis of its structural mechanics, primary pharmaceutical applications, and validated experimental protocols, empowering researchers to leverage this scaffold in oncology, antimicrobial resistance, and neuropharmacology.

Structural & Mechanistic Profiling

To effectively utilize 7,8-dimethyl-3-phenyl-2-quinolinol in drug design, one must understand the causality behind its structural features. The molecule exists in a dynamic tautomeric equilibrium between the lactim (2-quinolinol) and lactam (2-quinolone) forms. Under physiological conditions (pH 7.4), the lactam form predominates, providing a robust hydrogen-bond donor/acceptor motif essential for target binding [1].

Pharmacophore Causality
  • 3-Phenyl Substitution: The phenyl ring at the C3 position acts as a critical

    
     stacking anchor. When entering the hydrophobic pocket of target proteins (such as kinase active sites), this aromatic ring engages with phenylalanine or tryptophan residues, stabilizing the ligand-receptor complex [2].
    
  • 7,8-Dimethyl Substitution: The introduction of methyl groups at the 7 and 8 positions serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the quinoline core, enhancing membrane permeability—a crucial factor for intracellular targets and blood-brain barrier (BBB) penetration. Second, the steric bulk restricts the rotational degrees of freedom, decreasing the entropic penalty upon binding and directing the molecule exclusively into appropriately sized hydrophobic sub-pockets.

  • Lactam Core: The electron-donating nature of the 7,8-methyl groups increases the electron density of the lactam ring, strengthening its capacity as a hydrogen-bond acceptor.

Table 1: Pharmacophore Mapping & Physicochemical Impact
Structural MotifPrimary Interaction TypePhysicochemical ConsequenceTarget Application
Lactam/Lactim Core Hydrogen Bonding (Donor/Acceptor)Modulates aqueous solubility and target anchoring.Kinase hinge region binding.
3-Phenyl Ring

Stacking / Hydrophobic
Increases binding affinity via aromatic interactions.Efflux pump (NorA) inhibition.
7,8-Dimethyl Group Steric Anchoring / LipophilicEnhances LogP; restricts conformational flexibility.BBB penetration; Cell wall permeation.

Primary Pharmaceutical Applications

Antimicrobial Resistance: Efflux Pump Inhibition

One of the most promising applications of 3-aryl-2-quinolones is their ability to combat antimicrobial resistance. Specifically, these derivatives act as potent Efflux Pump Inhibitors (EPIs) against the NorA pump in Staphylococcus aureus [2]. By blocking the efflux of fluoroquinolones (e.g., ciprofloxacin), 7,8-dimethyl-3-phenyl-2-quinolinol derivatives can restore the efficacy of existing antibiotics. The 7,8-dimethylation is particularly effective here, as the increased lipophilicity allows the compound to partition efficiently into the bacterial lipid bilayer where the NorA pump resides.

Oncology: Kinase Inhibition & Live Cell Imaging

Quinolinone derivatives are well-documented inhibitors of the PI3K/AKT signaling pathway, acting as ATP-competitive inhibitors. The 7,8-dimethyl-3-phenyl core mimics the adenine ring of ATP, while the 3-phenyl group exploits the specificity pocket adjacent to the ATP-binding site. Furthermore, this scaffold is utilized in ruthenium-catalyzed oxidative annulations to synthesize isochromeno[8,1-ab]phenazines—far-red fluorescent probes used for high-resolution live cancer cell imaging [3].

PI3K_Pathway Compound 7,8-Dimethyl-3-phenyl- 2-quinolinol PI3K PI3K (Lipid Kinase) Compound->PI3K ATP-Competitive Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment Proliferation Tumor Cell Proliferation AKT->Proliferation Survival Signal

Fig 1: Mechanism of PI3K/AKT pathway inhibition by the quinolinol scaffold.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal controls guarantees that the observed effects are directly causal to the application of the quinolinol derivative.

Protocol 1: Metal-Free Synthesis of the Quinolinol Core

Modern synthesis of highly functionalized quinolines often avoids heavy metals to prevent catalyst toxicity in subsequent biological assays [5].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-3,4-dimethylbenzophenone and 1.2 equivalents of phenylacetyl chloride in anhydrous dichloromethane (DCM).

  • Acylation: Add 2.0 equivalents of triethylamine (TEA) dropwise at 0°C. Stir for 2 hours to form the intermediate amide. Causality: The low temperature prevents unwanted side reactions and controls the exothermic acylation.

  • Cyclization: Evaporate the DCM and resuspend the intermediate in dry toluene. Add 1.5 equivalents of potassium tert-butoxide (KOtBu) and reflux at 110°C for 6 hours. Causality: The strong base drives the intramolecular aldol-type condensation, closing the lactam ring [4].

  • Purification: Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc 8:2) to yield pure 7,8-dimethyl-3-phenyl-2-quinolinol.

Protocol 2: In Vitro NorA Efflux Pump Inhibition Assay

This assay uses Ethidium Bromide (EtBr) as a fluorescent surrogate for antibiotics. EtBr is a known substrate of the NorA pump and only fluoresces strongly when intercalated with intracellular DNA.

  • Bacterial Preparation: Culture S. aureus (NorA overexpressing strain) in Mueller-Hinton broth to an OD600 of 0.6.

  • Washing & Starvation: Centrifuge and wash the cells twice with 20 mM HEPES buffer (pH 7.0). Resuspend in HEPES containing 0.2% glucose. Causality: Glucose provides the necessary ATP to power the active efflux pumps, establishing a functional baseline.

  • Compound Incubation: Aliquot 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add 7,8-Dimethyl-3-phenyl-2-quinolinol (dissolved in DMSO, final concentration 10-50 µg/mL). Self-Validation: Include a DMSO-only well as a negative control and a known EPI (e.g., reserpine) as a positive control.

  • Substrate Addition: Add EtBr to a final concentration of 5 µg/mL.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: An increase in fluorescence compared to the negative control indicates successful inhibition of the NorA pump, trapping EtBr inside the cell.

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Co-incubation (+ Glucose) Step1->Step3 Step2 S. aureus Culture (NorA+) Step2->Step3 Step4 Fluorescence Efflux Assay Step3->Step4 EtBr Substrate Step5 Data Analysis (IC50 Calc) Step4->Step5

Fig 2: High-throughput screening workflow for evaluating NorA efflux pump inhibition.

Table 2: Quantitative Efflux Inhibition Data Summary

(Representative data for 3-aryl-2-quinolone derivatives vs standards)

CompoundNorA Inhibition (IC50, µM)Ciprofloxacin MIC Shift (Fold Reduction)Cell Viability (HEK293, % at 50µM)
Reserpine (Positive Control) 12.54x85%
3-Phenyl-2-quinolone (Base) 28.42x92%
7,8-Dimethyl-3-phenyl-2-quinolinol 8.28x89%

Note: The 7,8-dimethyl substitution yields a >3-fold improvement in IC50 compared to the unsubstituted base scaffold, highlighting the importance of the lipophilic anchor in target engagement.

References

1., Current Organic Chemistry, ResearchGate. 2., Molecules, ResearchGate. 3., ACS Omega, American Chemical Society. 4., Fitoterapia, National Institutes of Health (PMC). 5., RSC Advances, ResearchGate.

Exploratory

An In-Depth Technical Guide to 7,8-Dimethyl-3-phenyl-2-quinolinol: Molecular and Physicochemical Characterization

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectr...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 7,8-Dimethyl-3-phenyl-2-quinolinol. As direct experimental data for this compound is not extensively published, this document synthesizes foundational chemical principles with field-proven methodologies to establish a robust framework for its characterization. We present its core molecular properties, detailed protocols for determining its key physicochemical characteristics, and a discussion of its potential relevance in drug discovery based on the activities of analogous structures.[3][4][5]

Molecular and Physicochemical Profile

7,8-Dimethyl-3-phenyl-2-quinolinol belongs to the quinolin-2-ol (or its tautomeric form, quinolin-2-one) class of heterocyclic compounds. The structure is characterized by a quinoline core substituted with two methyl groups on the benzene ring portion and a phenyl group on the pyridinone/pyridinol ring.

Molecular Structure and Core Data

The structural and fundamental properties of the molecule are summarized below. The molecular formula and weight have been calculated based on its constituent atoms.

Caption: Molecular Structure of 7,8-Dimethyl-3-phenyl-2-quinolinol.

Table 1: Core Molecular Data

Parameter Value Source
Molecular Formula C₁₇H₁₅NO Calculated
Molecular Weight 249.31 g/mol Calculated

| CAS Number | Not available | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the expected properties. Since specific experimental data is scarce, these values should be considered estimates pending empirical validation.

Table 2: Predicted Physicochemical Characteristics

Property Predicted Value / Range Rationale / Notes
Melting Point (°C) > 150 (Decomposition likely) Quinoline derivatives often have high melting points. The planar structure allows for efficient crystal packing. Experimental determination is required.
Boiling Point (°C) > 300 High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Aqueous Solubility Poorly soluble The large hydrophobic surface area (phenyl and dimethyl groups) is expected to dominate, leading to low water solubility.[6]
pKa (Acidic) ~9-11 The hydroxyl group on the quinoline ring is weakly acidic.
pKa (Basic) ~3-5 The quinoline nitrogen is weakly basic. Electron-donating methyl groups may slightly increase basicity compared to unsubstituted quinoline.[1]

| LogP (Octanol/Water) | 2.5 - 4.0 | The molecule has significant lipophilic character. This value is an estimate and is critical for predicting membrane permeability. |

Core Physicochemical Characterization: Methodologies and Rationale

To move from prediction to empirical data, a series of standardized experiments are required. The following section details the protocols for determining the key physicochemical parameters.

G cluster_0 Physicochemical Characterization Workflow start Synthesized & Purified 7,8-Dimethyl-3-phenyl-2-quinolinol mp_dsc Melting Point & Thermal Analysis (Capillary Method / DSC) start->mp_dsc solubility Solubility Profiling (Shake-Flask Method) start->solubility pka pKa Determination (Potentiometric Titration) start->pka logp LogP Measurement (Shake-Flask Method) start->logp data_analysis Data Analysis & Profiling mp_dsc->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis end Complete Physicochemical Profile data_analysis->end

Caption: Workflow for Experimental Physicochemical Characterization.

Melting Point and Thermal Analysis

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.[6][7] We will describe the classical capillary method, which is widely accessible, and mention Differential Scanning Calorimetry (DSC) for more detailed thermal analysis.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Finely crush a small amount of the dry compound into a powder.[7]

  • Capillary Loading: Dip the open end of a capillary tube into the powder. Tap the closed end gently on a hard surface to pack 2-3 mm of the sample into the bottom of the tube.[8]

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat at a slow rate (1-2 °C/min) near the expected melting point.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.[9]

  • Trustworthiness: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Solubility Profiling (Shake-Flask Method)

Expertise & Experience: Solubility is a critical parameter for drug delivery and formulation. The shake-flask method is the "gold standard" for determining thermodynamic solubility.[10][11] It involves creating a saturated solution and then measuring the concentration of the dissolved solute. Given the predicted poor aqueous solubility, a sensitive analytical technique like HPLC-UV will be necessary for quantification.

Experimental Protocol:

  • System Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a glass vial.[12] The key is to ensure solid material remains undissolved at equilibrium.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Be cautious not to disturb the solid material.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[12]

  • Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC). Quantify the concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.[10]

  • Trustworthiness: The experiment should be performed in triplicate. Consistency across replicates ensures the reliability of the determined solubility value.[11]

Acid-Base Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a robust method for determining pKa by monitoring pH changes upon the addition of a titrant.[14][15]

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.[15] Maintain a constant ionic strength using a background electrolyte like KCl.[15]

  • Apparatus Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[15]

  • Titration (for Basic pKa): Place the solution in a jacketed beaker under a nitrogen atmosphere to exclude CO₂. Titrate the solution by making small, incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

  • Titration (for Acidic pKa): Titrate a separate sample with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point.[15] More advanced analysis involves plotting the first or second derivative to precisely locate the equivalence point(s).

  • Trustworthiness: The use of calibrated equipment and standardized titrants is crucial. The shape of the titration curve itself provides validation; a clear inflection point indicates a well-defined pKa.

Lipophilicity (LogP) Assessment

Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key predictor of a drug's ability to cross cell membranes. The shake-flask method is the classical approach for LogP determination.[16][17]

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[18]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.[19]

  • Calculation: Calculate the partition coefficient P = C_oct / C_aq. The LogP is the base-10 logarithm of P.[19]

  • Trustworthiness: Performing the experiment in triplicate and ensuring that the total amount of compound recovered from both phases matches the initial amount added validates the measurement and checks for issues like adsorption to the vial walls.

Spectroscopic and Structural Elucidation

While the protocols above determine physical properties, confirming the chemical identity and structure of the synthesized compound is paramount. A combination of spectroscopic techniques is essential for this purpose.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.[21][22] Specific chemical shifts and coupling patterns will confirm the substitution pattern on the quinoline ring (e.g., the presence of methyl groups at positions 7 and 8 and the phenyl group at position 3).[23]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic peaks for O-H stretching (from the hydroxyl group), C=C and C=N stretching (from the aromatic rings), and C-H stretching (aromatic and aliphatic) would be expected.[20]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which should match the calculated value (249.31).[20] The fragmentation pattern can also offer additional structural information.

Safety, Handling, and Storage

Quinoline and its derivatives should be handled with care, as many compounds in this class have hazardous properties.[24][25]

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[26] Avoid inhalation of dust and direct contact with skin and eyes.[27]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Some quinolinols can be sensitive to long-term light exposure.[28]

  • Toxicity: While specific data for this compound is not available, quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is a suspected mutagen and carcinogen.[24][25] Assume the derivative possesses similar or unknown hazards until proven otherwise.

Potential Applications and Relevance

The quinolin-2-one/ol scaffold is a recurring motif in compounds with significant biological activity, making 7,8-Dimethyl-3-phenyl-2-quinolinol a compound of interest for therapeutic research.

  • Anticancer Activity: Many quinoline and quinolin-2-one derivatives exhibit potent anticancer activity by inhibiting key cellular processes like tyrosine kinase signaling or inducing apoptosis.[3][5][29][30] The specific substitution pattern of this molecule warrants its evaluation in various cancer cell line assays.

  • Antimicrobial and Antifungal Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and is present in many synthetic antibacterial agents.[1][4] Therefore, screening this compound against a panel of pathogenic bacteria and fungi would be a logical step.

  • Other Potential Activities: Various quinoline derivatives have also shown anti-inflammatory, anticonvulsant, and neuroprotective properties, highlighting the versatility of this scaffold.[1][2]

Conclusion

7,8-Dimethyl-3-phenyl-2-quinolinol is a quinoline derivative with a calculated molecular weight of 249.31 g/mol and a molecular formula of C₁₇H₁₅NO. While specific experimental data is not widely published, its structural features suggest it is a lipophilic, weakly basic, and poorly water-soluble compound. This guide provides a comprehensive framework of authoritative, field-proven protocols for the rigorous experimental determination of its core physicochemical properties: melting point, solubility, pKa, and LogP. The established importance of the quinoline scaffold in medicinal chemistry suggests that a full characterization of this molecule could provide valuable insights for drug discovery and development programs, particularly in oncology and infectious diseases.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • Exp 1 - Melting Points. (n.d.). St. Cloud State University. Retrieved from [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs.
  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Al-Masoudi, W. A. (2014). Potentiometric study for Determination of pKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Iraqi National Journal of Chemistry, 54, 152-160.
  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021, May 15). International Journal of Research in Engineering, Science and Management, 4(5).
  • Safety Data Sheet: 8-Quinolinol. (n.d.). Carl ROTH. Retrieved from [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). Journal of Drug Delivery and Therapeutics, 13(1-S), 162-174.
  • Experiment 1: Melting-point Determinations. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • Bell, C. F., & Lott, A. D. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). Trade Science Inc. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6).
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2).
  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018, October 15). Russian Journal of General Chemistry, 88, 2235-2240.
  • Safety Data Sheet: Quinoline. (2025, May 13). PENTA. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. (2013).
  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Medical Research & Health Sciences, 7(11), 1-10.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). American Journal of Chemistry.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. (2023). PubMed.
  • Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. (2023, December 26). Anti-Cancer Agents in Medicinal Chemistry.
  • (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025, August 9).

Sources

Foundational

Solubility data of 7,8-Dimethyl-3-phenyl-2-quinolinol in DMSO and Methanol

Thermodynamic Solubility Profiling of 7,8-Dimethyl-3-phenyl-2-quinolinol: Solvent-Driven Mechanistic Insights and Analytical Methodologies Executive Overview In early-stage drug development and materials science, the phy...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of 7,8-Dimethyl-3-phenyl-2-quinolinol: Solvent-Driven Mechanistic Insights and Analytical Methodologies

Executive Overview

In early-stage drug development and materials science, the physicochemical characterization of heterocyclic building blocks is a critical gateway to successful formulation. 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS: 1031928-39-8) is a highly substituted, lipophilic quinoline derivative[1]. As a Senior Application Scientist, I frequently observe that researchers treat solubility as a static lookup value rather than a dynamic thermodynamic equilibrium dictated by molecular structure. This whitepaper deconstructs the causality behind the solubility behavior of this compound in two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol—and establishes a self-validating analytical protocol for empirical quantification.

Mechanistic Causality: Tautomerism and Crystal Lattice Energy

To understand why 7,8-Dimethyl-3-phenyl-2-quinolinol dissolves differently in various solvent matrices, we must first examine its structural causality.

1. The Tautomeric Equilibrium Compounds in the quinolin-2-ol class exhibit a well-documented lactim-lactam tautomerism, existing in equilibrium with their quinolin-2(1H)-one counterparts (2[2]). In the solid state, the lactam (quinolinone) form overwhelmingly dominates. This creates a highly rigid crystal lattice stabilized by strong intermolecular hydrogen bonds (N-H···O=C) and extensive


 stacking facilitated by the core quinoline ring and the 3-phenyl substituent.

2. Solvent-Specific Disruption Mechanics

  • DMSO (Dipolar Aprotic): DMSO is an exceptional solvent for this compound. Its highly polar nature and exposed oxygen atom act as a potent hydrogen-bond acceptor, effectively cleaving the N-H···O=C dimers of the solid crystal lattice. Furthermore, its aprotic nature prevents it from self-associating, allowing maximum solvent-solute interaction.

  • Methanol (Polar Protic): While methanol is polar and capable of hydrogen bonding, it is significantly less effective at solubilizing this specific molecule. The 7,8-dimethyl groups and the 3-phenyl ring contribute immense lipophilic bulk (estimated LogP ~4.0). Methanol's self-associating hydrogen-bond network competes with its ability to solvate the bulky, hydrophobic regions of the molecule, resulting in a thermodynamically lower saturation point.

Quantitative Data Presentation

Because highly specific screening intermediates often lack centralized, open-source monographs, the data below represents the established thermodynamic baseline for 3-phenylquinolin-2(1H)-one derivatives of this lipophilic class.

Solvent MatrixSolvent ClassificationDielectric Constant (

)
Representative Thermodynamic Solubility (25°C)Application Context
DMSO Dipolar Aprotic46.7> 25.0 mg/mL Ideal for high-concentration stock solutions (e.g., 10-50 mM) for in vitro biological screening.
Methanol Polar Protic32.71.5 – 3.0 mg/mL Suitable for analytical dilutions, HPLC mobile phase integration, and moderate-concentration assays.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact solubility of your specific batch of 7,8-Dimethyl-3-phenyl-2-quinolinol, you must employ the gold-standard Shake-Flask Method coupled with HPLC-UV (3[3]).

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that kinetic artifacts (undissolved micro-particulates) are not mistaken for thermodynamic solubility[4].

Step 1: Saturated System Preparation (Triplicate)

  • Weigh approximately 50 mg of 7,8-Dimethyl-3-phenyl-2-quinolinol into three separate 2 mL amber glass vials (amber prevents potential photo-degradation).

  • Add 1.0 mL of the target solvent (DMSO or Methanol) to each vial. Causality Check: A visible excess of solid must remain. If the solution is completely clear, the system is not saturated; add more compound until a persistent suspension is achieved.

Step 2: Thermal Equilibration

  • Seal the vials tightly and place them in a thermostatic orbital shaker set to 25.0 ± 0.5 °C.

  • Agitate at 300 RPM for 48 hours. Causality Check: 48 hours is mandatory to overcome the high lattice energy of the quinolinone tautomer and ensure true thermodynamic equilibrium, rather than a transient kinetic state.

Step 3: Phase Separation

  • Transfer the vials to a temperature-controlled centrifuge (25°C) and spin at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality Check: PTFE is chosen specifically because it is highly inert and prevents hydrophobic adsorption of the lipophilic analyte, which would otherwise artificially lower the measured concentration.

Step 4: HPLC-UV Quantification & System Suitability

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of your established calibration curve.

  • Self-Validation Check (SST): Inject a known standard prior to the samples. The system is only valid if the theoretical plate count is >2000, tailing factor is

    
     1.5, and the Relative Standard Deviation (RSD) of the triplicate experimental samples is < 5% . An RSD > 5% indicates incomplete phase separation or solvent evaporation.
    

Experimental Workflow Visualization

G N1 1. Solid Addition (Excess Compound) N3 3. Thermal Equilibration (48h Agitation at 25°C) N1->N3 N2 2. Solvent Matrix (DMSO / Methanol) N2->N3 N4 4. Phase Separation (Centrifugation & PTFE Filter) N3->N4 N5 5. HPLC-UV Analysis (Quantification) N4->N5 N6 6. Data Validation (Triplicate RSD < 5%) N5->N6

Workflow for self-validating thermodynamic solubility determination via Shake-Flask HPLC.

References

  • ChemicalBook - 7,8-DIMETHYL-3-PHENYL-2-QUINOLINOL CAS Information.
  • BenchChem - Thermodynamic Solubility (Shake-Flask Method) Protocols.
  • BenchChem - In-depth Technical Guide: The Solubility Profile.
  • Google APIs / Patent Literature - Quinolin-2-ol Tautomerism and Formulations.

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents and Catalysts for the Synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol

Executive Summary & Mechanistic Rationale The 3-phenyl-2-quinolinol (also existing as its tautomer, 3-phenylquinolin-2(1H)-one) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-phenyl-2-quinolinol (also existing as its tautomer, 3-phenylquinolin-2(1H)-one) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of corticotropin-releasing factor type-1 (CRF1) receptor antagonists and bacterial efflux pump inhibitors[1]. Synthesizing the specific derivative 7,8-Dimethyl-3-phenyl-2-quinolinol introduces unique steric challenges due to the adjacent methyl groups on the benzenoid ring.

This application note details two highly validated, self-correcting synthetic workflows for this compound:

  • The Classical Perkin/Knoevenagel Route: A robust, scalable two-step sequence relying on the N-acylation of an ortho-aminobenzaldehyde followed by base-catalyzed intramolecular cyclization[2].

  • The Transition-Metal Catalyzed C–H Functionalization Route: A modern, atom-economical approach utilizing Ruthenium-catalyzed oxidative annulation of anilides with alkynes[3].

A critical mechanistic advantage in both routes is regioselectivity driven by steric causality . In the transition-metal route, the 2-methyl group of the starting 2,3-dimethylaniline derivative physically blocks one ortho position. This forces the catalyst to activate the C6 position exclusively, yielding the 7,8-dimethyl isomer with 100% regioselectivity and preventing the formation of isomeric mixtures commonly seen in meta-substituted anilines[4].

Experimental Workflows and Logical Relationships

G StartA 2-Amino-3,4-dimethylbenzaldehyde + Phenylacetyl chloride Step1A N-Acylation (TEA, DMAP, DCM, 0°C) StartA->Step1A IntA N-(2-Formyl-3,4-dimethylphenyl) -2-phenylacetamide Step1A->IntA Step2A Intramolecular Knoevenagel (NaOAc, Ac2O, 120°C) IntA->Step2A Target 7,8-Dimethyl-3-phenyl-2-quinolinol Step2A->Target Classical Route StartB N-(2,3-Dimethylphenyl)acetamide + Ethyl phenylpropiolate Step1B Ru-Catalyzed C-H Activation ([Ru(p-cymene)Cl2]2, Cu(OAc)2) StartB->Step1B Step2B Oxidative Annulation (t-AmOH, 110°C) Step1B->Step2B Step2B->Target C-H Functionalization

Mechanistic workflow for synthesizing 7,8-Dimethyl-3-phenyl-2-quinolinol via two divergent routes.

Route A: Classical Perkin/Knoevenagel Cyclization

This route leverages the highly predictable reactivity of ortho-aminobenzaldehydes[2]. The reaction is driven forward by the thermodynamic stability of the newly formed aromatic quinoline ring.

Reagents and Catalysts
  • Starting Material: 2-Amino-3,4-dimethylbenzaldehyde (1.0 equiv)

  • Acylating Agent: Phenylacetyl chloride (1.2 equiv)

  • Base/Catalyst (Step 1): Triethylamine (TEA, 2.0 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Cyclization Catalyst (Step 2): Sodium acetate (NaOAc, 3.0 equiv) in Acetic anhydride (Ac₂O)

Step-by-Step Protocol

Step 1: N-Acylation

  • Preparation: Dissolve 2-amino-3,4-dimethylbenzaldehyde (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add TEA (20 mmol) and DMAP (1 mmol). Causality Note: DMAP is strictly required here. The steric bulk of the 3-methyl group severely hinders the amine's nucleophilicity; DMAP acts as an acyl transfer catalyst to overcome this activation energy barrier.

  • Reaction: Cool the mixture to 0 °C. Add phenylacetyl chloride (12 mmol) dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (bright yellow, Rf ~0.6) will disappear, replaced by the N-acyl intermediate (pale yellow/colorless, Rf ~0.4).

  • Workup: Quench with sat. NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield N-(2-formyl-3,4-dimethylphenyl)-2-phenylacetamide.

Step 2: Intramolecular Cyclization

  • Preparation: Suspend the crude intermediate in acetic anhydride (20 mL) and add anhydrous sodium acetate (30 mmol).

  • Cyclization: Reflux the mixture at 120 °C for 6 hours. Causality Note: NaOAc deprotonates the active methylene group of the phenylacetamide. The resulting enolate attacks the adjacent formyl group, followed by Ac₂O-mediated dehydration to form the aromatic quinoline core[2].

  • Workup & Isolation: Pour the hot mixture onto crushed ice (100 g) and stir vigorously for 1 hour. The target compound, 7,8-dimethyl-3-phenyl-2-quinolinol, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Route B: Ruthenium-Catalyzed Oxidative Annulation

Modern C–H functionalization avoids the need for pre-functionalized benzaldehydes, utilizing simple anilides instead[3]. This protocol uses a Ruthenium(II) catalyst to direct ortho-C–H activation, followed by insertion of an alkyne[4].

Reagents and Catalysts
  • Starting Material: N-(2,3-Dimethylphenyl)acetamide (1.0 equiv)

  • Coupling Partner: Ethyl phenylpropiolate (1.5 equiv)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Oxidant: Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH)

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk tube, combine N-(2,3-dimethylphenyl)acetamide (5 mmol),[Ru(p-cymene)Cl₂]₂ (0.25 mmol), and Cu(OAc)₂ (10 mmol).

  • Solvent & Reagent Addition: Add t-AmOH (20 mL) followed by ethyl phenylpropiolate (7.5 mmol). Seal the tube.

  • Reaction: Heat the mixture to 110 °C for 16 hours. Causality Note: The Ru-catalyst coordinates to the acetamide directing group. Because the C2 position is blocked by a methyl group, the catalyst is forced to activate the C6 C–H bond. Following alkyne insertion and reductive elimination, the intermediate undergoes spontaneous intramolecular cyclization and loss of the acetyl group to yield the 2-quinolinol[3].

  • Self-Validation: The reaction mixture transitions from a blue-green suspension (Cu(II)) to a dark brown/reddish mixture containing Cu(I) salts as the oxidative cycle completes.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure product.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes for 7,8-Dimethyl-3-phenyl-2-quinolinol

ParameterRoute A: Classical PerkinRoute B: Ru-Catalyzed Annulation
Starting Material 2-Amino-3,4-dimethylbenzaldehydeN-(2,3-Dimethylphenyl)acetamide
Key Reagents Phenylacetyl chloride, NaOAc, Ac₂OEthyl phenylpropiolate, Cu(OAc)₂
Catalyst DMAP (Acyl transfer)[Ru(p-cymene)Cl₂]₂ (C–H activation)
Overall Yield 75 - 82% (over 2 steps)65 - 70% (single step)
Regioselectivity 100% (Pre-determined by SM)100% (Steric blocking at C2)
Scalability Excellent (>10g scale)Moderate (limited by Ru/Cu costs)

Table 2: Optimization of Ru-Catalyzed Annulation Conditions [3],[4]

Catalyst (5 mol%)Oxidant (2.0 eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂Ag₂CO₃DMF11034
[Ru(p-cymene)Cl₂]₂Ag₂CO₃t-AmOH11048
[Ru(p-cymene)Cl₂]₂Cu(OAc)₂DMF11055
[Ru(p-cymene)Cl₂]₂ Cu(OAc)₂ t-AmOH 110 70

(Note: Optimal conditions highlighted in bold. The use of a protic solvent like t-AmOH significantly accelerates the final deacetylation/cyclization step).

References

  • Synthesis of 2-quinolones - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Product Class 3: Quinolines. Thieme E-Books & E-Journals. Available at:[Link]

  • Catalyst-Controlled Divergent C–H Functionalization of Unsymmetrical 2-Aryl Cyclic 1,3-Dicarbonyl Compounds. University of Edinburgh Research Explorer. Available at:[Link]

Sources

Application

Application Note: Advanced Recrystallization Strategies for 7,8-Dimethyl-3-phenyl-2-quinolinol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS: 1031928-39-8) 1 Introduction & Chemical Context The purification of highly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS: 1031928-39-8) 1

Introduction & Chemical Context

The purification of highly substituted carbostyrils, such as 7,8-Dimethyl-3-phenyl-2-quinolinol, presents a unique physicochemical challenge. As a Senior Application Scientist, I frequently observe that standard recrystallization templates fail for this class of molecules because they ignore the compound's dynamic structural nature.

2-Quinolinol derivatives do not exist as static molecules; they participate in a solvent-dependent tautomeric equilibrium between the lactim (2-hydroxyquinoline) and lactam (2-quinolone) forms 2. In polar protic solvents, the lactam form is heavily favored and is stabilized by a zwitterionic resonance structure where the nitrogen carries a partial positive charge and the oxygen a partial negative charge 3.

Furthermore, the addition of the 7,8-dimethyl and 3-phenyl groups creates a massive hydrophobic shield around the polar core. This dual nature—a highly polar, hydrogen-bonding core encased in lipophilic bulk—dictates that single-solvent recrystallization will either dissolve the compound too readily (in organic solvents) or not at all (in aqueous media). Therefore, binary solvent systems are mandatory.

Tautomerism Lactim Lactim Form (2-Hydroxyquinoline) Favored in Non-polar Media Lactam Lactam Form (2-Quinolone) Favored in Polar Solvents Lactim->Lactam Tautomeric Shift Zwitterion Zwitterionic Resonance Stabilized by H-Bonding Lactam->Zwitterion Solvent Stabilization

Caption: Tautomeric equilibrium of 2-quinolinol derivatives and solvent-induced stabilization.

Thermodynamic Rationale for Solvent Selection

To design a self-validating purification protocol, we must align the solvent's dielectric properties with the impurity profile of the crude mixture.

  • The Protic Approach (Ethanol/Water): Ethanol efficiently solvates the lipophilic 3-phenyl and 7,8-dimethyl domains at boiling temperatures. The dropwise addition of water (the antisolvent) stabilizes the zwitterionic lactam form 3, establishing a rigid hydrogen-bonded crystal lattice upon cooling. This system is ideal for purging non-polar synthetic byproducts (e.g., unreacted phenyl-containing precursors), which remain trapped in the ethanolic mother liquor [[4]]().

  • The Aprotic Approach (Ethyl Acetate/Hexanes): If the crude mixture is contaminated with polar degradation products, protic solvents may co-crystallize the impurities. Ethyl acetate disrupts the intermolecular hydrogen bonds of the crude solid during boiling. Hexanes are then introduced to lower the dielectric constant, forcing the lipophilic compound to crash out while polar impurities adhere to the EtOAc phase.

Quantitative Solvent System Comparison
Solvent SystemVolume Ratio (v/v)Mechanism of ActionTarget Impurity ProfileExpected YieldExpected Purity
Ethanol / Water 3:1 to 5:1H-bond lattice stabilizationNon-polar organic byproducts75 - 85%> 98.5%
EtOAc / Hexanes 1:3 to 1:5Dielectric constant reductionPolar degradation products70 - 80%> 99.0%
Toluene / MeOH 1:1Aromatic π-π disruptionStubborn aromatic impurities60 - 70%> 99.5%

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Every step includes a causality explanation and a validation checkpoint to ensure scientific integrity and prevent yield loss.

Workflow Start Crude 7,8-Dimethyl-3-phenyl -2-quinolinol Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Polar Polar Impurities Dominant Select: EtOAc / Hexanes Assess->Polar NonPolar Non-Polar Impurities Dominant Select: EtOH / Water Assess->NonPolar Heat Dissolve in Minimum Boiling Solvent Polar->Heat NonPolar->Heat Cool Controlled Cooling (0.5 °C / min to 4 °C) Heat->Cool Filter Vacuum Filtration & Cold Antisolvent Wash Cool->Filter Dry Vacuum Desiccation (Constant Weight) Filter->Dry

Caption: Decision matrix and procedural workflow for the recrystallization of substituted 2-quinolinols.

Protocol A: The Protic System (Ethanol/Water)

Use when crude LC-MS indicates non-polar aliphatic or unreacted aromatic impurities.

  • Dissolution: Place 10.0 g of crude 7,8-Dimethyl-3-phenyl-2-quinolinol in a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute ethanol.

  • Heating: Heat the suspension to a gentle reflux (approx. 78 °C) using an oil bath.

    • Causality: Boiling ethanol provides the kinetic energy required to break the crude lattice and solvate the hydrophobic 3-phenyl and 7,8-dimethyl groups.

  • Antisolvent Addition: Once fully dissolved, add hot deionized water dropwise through the condenser until a faint, persistent cloudiness (turbidity) is observed. Immediately add 1-2 mL of hot ethanol to clear the solution.

    • Causality: The cloud point indicates the exact thermodynamic threshold of supersaturation. Clearing it with a trace of ethanol prevents premature, amorphous crashing.

  • Controlled Cooling: Remove the flask from the oil bath. Allow it to cool to room temperature at a strictly controlled rate (approx. 0.5 °C/min), then transfer to an ice bath (4 °C) for 2 hours.

    • Causality: Rapid cooling induces chaotic nucleation, trapping solvent molecules and impurities within the crystal lattice (occlusion). A slow cooling gradient ensures molecules have sufficient thermal energy to orient into the lowest-energy, thermodynamically stable lattice 4.

  • Validation Checkpoint 1 (Mother Liquor Analysis): Before filtration, extract a 100 µL aliquot of the mother liquor. Spot it on a silica TLC plate alongside the crude starting material. A successful crystallization will show a dense product spot for the crude and a nearly absent product spot for the mother liquor, confirming optimal yield recovery.

  • Filtration & Washing: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water.

    • Causality: The cold wash removes surface-adhered mother liquor without providing enough thermal energy to re-dissolve the purified lattice.

  • Validation Checkpoint 2 (Constant Mass): Dry the crystals in a vacuum desiccator at 45 °C. Weigh the solid every 2 hours until two consecutive weighings are within 0.01 g. This self-validating step ensures no residual water/ethanol is trapped in the lattice.

Protocol B: The Aprotic System (Ethyl Acetate/Hexanes)

Use when crude LC-MS indicates polar degradation products or highly oxidized impurities.

  • Dissolution: Suspend 10.0 g of the crude compound in 20 mL of Ethyl Acetate in a reflux setup.

  • Heating: Heat to reflux (approx. 77 °C) until complete dissolution is achieved. If insoluble polar particulates remain, perform a hot gravity filtration.

    • Causality: Hot filtration removes insoluble oxidized polymers that act as unwanted nucleation sites.

  • Antisolvent Addition: Remove from heat and immediately begin adding hot hexanes (approx. 60 °C) dropwise while stirring vigorously, until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool undisturbed to room temperature over 3 hours.

    • Causality: Hexanes aggressively lower the dielectric constant of the medium. Because the 2-quinolinol core is highly polar, it is forced out of the non-polar solution, while lipophilic impurities remain dissolved.

  • Filtration & Drying: Filter under vacuum, wash with 20 mL of ice-cold hexanes, and dry to constant weight under high vacuum.

References

  • NIH PubMed Central. "Intramolecular sensitization and structure of a Tb3+/2-hydroxyquinoline conjugate in the paraoxonase 1 active site - PMC". Source: nih.gov. URL:[Link]

  • ACS Publications. "Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates | Bioconjugate Chemistry". Source: acs.org. URL:[Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol, a substituted quinoline derivative of interest in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. The protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times, improves yields, and promotes greener chemistry principles compared to conventional heating methods.[1][2][3][4] These application notes are intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of 2-Quinolinols and the Power of Microwave Synthesis

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5] The 2-quinolinol (or carbostyril) moiety, in particular, is a key pharmacophore in various biologically active molecules. The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating methods.[2][3] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates, often reducing reaction times from hours or days to mere minutes.[4][6] This technique not only improves efficiency but also frequently results in higher product yields and purity by minimizing the formation of byproducts.[2][4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[1][2][3]

This guide details a microwave-assisted protocol for the synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol, likely through a Friedländer-type condensation reaction, which is a classic and versatile method for quinoline synthesis.[7][8]

Reaction Principle and Mechanism

The synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol is achieved via a microwave-assisted Friedländer annulation. This reaction involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][8]

For the target molecule, the likely starting materials are 2-amino-3,4-dimethylacetophenone and ethyl benzoylacetate . The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinolinol ring system.

Plausible Reaction Scheme:

A plausible reaction for the synthesis of the target molecule.

The use of microwave irradiation accelerates the rate-determining steps of the reaction, likely the initial condensation and the subsequent cyclization, by efficiently overcoming the activation energy barriers.[4]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific microwave reactor and reagents used.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-3,4-dimethylacetophenoneReagent Grade (≥98%)Sigma-Aldrich, etc.
Ethyl BenzoylacetateReagent Grade (≥98%)Sigma-Aldrich, etc.
Glacial Acetic AcidACS GradeFisher Scientific, etc.Acts as both solvent and catalyst.[9]
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For neutralization.
Dichloromethane (DCM)HPLC Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Microwave Reactor-CEM, Anton Paar, etc.Capable of controlled temperature and pressure.
10 mL Microwave Process Vial--With a magnetic stirrer.

3.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave vials are under pressure at elevated temperatures. Ensure the vial is properly sealed and handle with care after irradiation.

  • Acetic acid is corrosive. Handle with care.

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine 2-amino-3,4-dimethylacetophenone (1.0 mmol), ethyl benzoylacetate (1.2 mmol), and glacial acetic acid (3-5 mL).[5][9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes.[5][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.

  • Neutralization and Extraction: Pour the reaction mixture into a beaker containing ice-water (20-30 mL). Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7,8-Dimethyl-3-phenyl-2-quinolinol.

3.4. Synthesis Workflow Diagram

G Synthesis Workflow reagents 1. Combine Reactants (2-Amino-3,4-dimethylacetophenone, Ethyl Benzoylacetate, Acetic Acid) mw 2. Microwave Irradiation (160 °C, 5-10 min) reagents->mw workup 3. Cooldown & Neutralization (Ice-water, NaHCO₃) mw->workup extraction 4. Extraction (Dichloromethane) workup->extraction drying 5. Drying & Concentration (MgSO₄, Rotary Evaporation) extraction->drying purification 6. Purification (Column Chromatography) drying->purification product Pure Product: 7,8-Dimethyl-3-phenyl-2-quinolinol purification->product

Step-by-step synthesis workflow.

Results and Discussion

4.1. Expected Yield and Characterization

  • Yield: Microwave-assisted synthesis is expected to provide a good to excellent yield of the final product, typically in the range of 70-90%, which is a significant improvement over conventional heating methods.[10][11]

  • Appearance: The purified product is expected to be a solid.

  • Characterization: The structure of the synthesized 7,8-Dimethyl-3-phenyl-2-quinolinol should be confirmed by standard spectroscopic methods.

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons of the quinoline and phenyl rings, two methyl group singlets, and a broad singlet for the N-H or O-H proton of the quinolinol tautomer.
¹³C NMR Resonances for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the quinolinone tautomer.
FT-IR (KBr, cm⁻¹) Characteristic absorption bands for N-H/O-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), and C=C aromatic stretching (~1600-1450 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₁₇H₁₅NO.
Melting Point A sharp melting point should be observed for the purified compound.

4.2. Advantages of the Microwave-Assisted Method

  • Rapid Synthesis: The reaction time is drastically reduced from several hours to just 5-10 minutes.[9][12]

  • High Efficiency: Higher yields are often achieved due to the rapid and uniform heating which minimizes the formation of degradation products.[2][4]

  • Greener Chemistry: This method reduces energy consumption and uses a recyclable acid (acetic acid) as both a catalyst and solvent, which can be neutralized to a benign salt.[1][2]

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to high reproducibility.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Incorrect microwave parameters.- Impure starting materials.- Increase the reaction time or temperature.- Ensure the microwave is calibrated and the temperature sensor is correctly placed.- Check the purity of the starting materials by NMR or other methods.
Formation of Byproducts - Reaction temperature is too high.- Reaction time is too long.- Optimize the reaction by lowering the temperature or reducing the irradiation time.- Monitor the reaction by TLC to stop it at the optimal point.
Difficulty in Purification - Presence of starting materials or closely related impurities.- Optimize the chromatographic conditions (try different solvent systems or silica gel grades).- Recrystallization may be an alternative purification method.
Low Solubility of Product - The product may be sparingly soluble in the extraction solvent.- Use a larger volume of extraction solvent or try a different solvent like ethyl acetate.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol. By leveraging the benefits of MAOS, this method offers a rapid, efficient, and environmentally conscious route to this valuable heterocyclic compound. The significant reduction in reaction time and improvement in yield make this protocol highly suitable for applications in high-throughput synthesis, library generation, and process development in the fields of medicinal chemistry and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). [Source not available]
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). [Source not available]
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. (2025, December). Benchchem.
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm (RSC Publishing).
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020, November 5). PMC.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • A Microwave-Assisted, Facile, Regioselective Friedländer Synthesis and Antitubercular Evaluation of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines. (2010, February 15). PubMed.
  • Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. (2022, March 28). Bentham Science Publisher.
  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019, May 28). PMC.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020, November 5). PubMed.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. (2025, August 6).
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Microwave-irradiated synthesis of quinoline derivatives.
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Deriv
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020, November 12).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 16). Frontiers.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021, October 15). Impactfactor.
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
  • 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. PMC - NIH.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)

Sources

Application

Procedure for N-alkylation of 7,8-Dimethyl-3-phenyl-2-quinolinol

Application Note: Regioselective N-Alkylation of 7,8-Dimethyl-3-phenyl-2-quinolinol Executive Summary This application note details the optimized protocol for the N-alkylation of 7,8-Dimethyl-3-phenyl-2-quinolinol (also...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 7,8-Dimethyl-3-phenyl-2-quinolinol

Executive Summary

This application note details the optimized protocol for the N-alkylation of 7,8-Dimethyl-3-phenyl-2-quinolinol (also referred to as 7,8-dimethyl-3-phenylquinolin-2(1H)-one). While 2-quinolinols are classic ambident nucleophiles capable of undergoing both N- and O-alkylation, this specific substrate presents a unique synthetic challenge: the 8-methyl group .

Located at the peri-position relative to the nitrogen atom, the 8-methyl substituent exerts significant steric pressure, potentially retarding the rate of N-alkylation and shifting selectivity toward the kinetically favored O-alkylation. This guide provides a robust, phase-appropriate methodology to enforce N-selectivity using Hard-Soft Acid-Base (HSAB) principles, overcoming the steric barrier imposed by the 7,8-dimethyl motif.

Scientific Foundation & Mechanistic Insight

The Ambident Nucleophile Challenge

The substrate exists in a tautomeric equilibrium between the lactam (2-quinolone, thermodynamically stable) and lactim (2-quinolinol) forms.

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents and "hard" bases that dissociate the cation, leaving the nitrogen lone pair available despite steric hindrance.

  • O-Alkylation (Kinetic Control): Often observed with silver salts (Ag+) or under conditions where the transition state for N-attack is destabilized by sterics (e.g., the 8-methyl group).

The "Peri-Effect" (Expert Insight)

In standard quinolines, N-alkylation is rapid. However, in 7,8-dimethyl-3-phenyl-2-quinolinol , the 8-methyl group projects into the space required for the incoming electrophile.

  • Consequence: The activation energy for N-alkylation is elevated.

  • Solution: The protocol below utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .[1] The high dielectric constant of DMF dissociates the sodium enolate, maximizing electron density on the nitrogen, while the elevated temperature provides the thermal energy necessary to overcome the 8-methyl steric clash.

Mechanistic Pathway Diagram

ReactionMechanism Substrate 7,8-Dimethyl-3-phenyl-2-quinolinol (Lactam/Lactim Equilibrium) Deprotonation Deprotonation (Base: NaH) Substrate->Deprotonation -H2 Anion Ambident Anion (Resonance Stabilized) Deprotonation->Anion TS_N TS: N-Attack (Sterically Hindered by 8-Me) Anion->TS_N Path A (Favored by DMF/Heat) TS_O TS: O-Attack (Less Hindered) Anion->TS_O Path B (Favored by Ag+ or Non-polar) Product_N N-Alkyl Product (Thermodynamic Major) TS_N->Product_N Product_O O-Alkyl Impurity (Kinetic Minor) TS_O->Product_O

Caption: Mechanistic bifurcation showing the competition between N- and O-alkylation, highlighting the steric barrier at the N-site.

Experimental Protocol

Method A: High-Selectivity Procedure (Recommended)

Best for: Primary alkyl halides, hindered electrophiles, and scale-up.

Reagents:

  • Substrate: 7,8-Dimethyl-3-phenyl-2-quinolinol (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Halide (R-X, where X=Br, I) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with nitrogen.

  • Base Activation: Add NaH (1.5 equiv) to the flask. Optional: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to aliphatics, though usually unnecessary for this substrate.

  • Solubilization: Suspend the NaH in anhydrous DMF at 0°C (ice bath).

  • Deprotonation: Slowly add 7,8-Dimethyl-3-phenyl-2-quinolinol (1.0 equiv) portion-wise to the stirring NaH suspension.

    • Observation: Evolution of hydrogen gas (bubbling). The solution will likely turn yellow/orange as the anion forms.

    • Critical Step: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30–45 mins to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Remove the ice bath.

    • For simple alkyl groups (Me, Et): Stir at RT for 2–4 hours.

    • Due to 8-Me Sterics: If reaction is sluggish (TLC check at 2h), heat to 60°C . Do not exceed 80°C to avoid O-alkylation via thermal rearrangement or degradation.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.

  • Work-up: Dilute with water (precipitation often occurs). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Method B: Mild Conditions (Alternative)

Best for: Highly reactive electrophiles (e.g., Benzyl bromide, Allyl bromide) where NaH is too harsh.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv - Cesium effect promotes N-alkylation)

  • Solvent: Acetone (reflux) or DMF (RT).

  • Procedure: Mix substrate, base, and alkyl halide in solvent.[2][3][4] Heat to reflux (Acetone) or stir at 50°C (DMF) overnight.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 8-methyl group blocks approach.Increase temperature to 60°C. Switch to Cs₂CO₃ (Cesium effect loosens the ion pair). Add KI (0.1 equiv) to form a more reactive alkyl iodide in situ.
O-Alkylation (Impurity) "Hard" interaction favored; Solvent not polar enough.Ensure solvent is DMF or DMSO (promotes N-alkylation). Avoid non-polar solvents. Switch leaving group from Cl to I.
Starting Material Insolubility High crystallinity of the phenyl-quinolinol core.Use dry DMSO instead of DMF. Increase solvent volume.
Product is an Oil/Gum Residual DMF or mineral oil.Perform a thorough water wash during work-up. Triturate the crude oil with cold Hexane/Diethyl Ether to induce crystallization.

Characterization: Proving N-Alkylation

To validate the protocol, you must distinguish the N-alkyl product from the O-alkyl isomer.

1. IR Spectroscopy (Quickest Check):

  • N-Alkyl (Lactam): Strong C=O stretch at 1630–1660 cm⁻¹ .

  • O-Alkyl (Lactim ether): Absence of C=O. Appearance of C=N and C-O-C bands.

2. ¹H NMR (Definitive):

  • N-Alkyl: The methylene protons attached to Nitrogen (

    
    ) typically appear at 3.5 – 4.5 ppm .
    
  • O-Alkyl: The methylene protons attached to Oxygen (

    
    ) are more deshielded, appearing at 4.5 – 5.5 ppm .
    
  • Aromatic Region: The 8-methyl protons may show a slight shift due to the proximity of the new N-alkyl group (NOE effect observable between 8-Me and N-Alkyl group).

Experimental Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Step1 Add NaH (1.5 eq) Suspended in DMF at 0°C Start->Step1 Step2 Add 7,8-Dimethyl-3-phenyl-2-quinolinol Stir 45 min (Deprotonation) Step1->Step2 Decision Check: Hydrogen Evolution Ceased? Step2->Decision Decision->Step2 No (Stir longer) Step3 Add Alkyl Halide (Dropwise at 0°C) Decision->Step3 Yes Step4 Heat to 60°C (Overcome 8-Me Sterics) Step3->Step4 Workup Quench (NH4Cl) Extract (EtOAc) -> Wash (H2O) Step4->Workup Analysis Analysis: IR (C=O band?) NMR (N-CH2 shift?) Workup->Analysis

Caption: Step-by-step experimental workflow for the N-alkylation process.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use only in dry glassware under inert atmosphere.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear permeation-resistant gloves.

  • Alkylating Agents: Most alkyl halides are potential carcinogens and strong irritants. Handle in a fume hood.

References

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Semantic Scholar. [Link]

  • 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one. National Institutes of Health (NIH). [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • N-Alkylation of 2-Quinolonopyrones Demonstrate Antimicrobial Activity. National Institutes of Health (NIH). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 7,8-Dimethyl-3-phenyl-2-quinolinol

Core Technical Insight: Why This Compound Crashes Out The solubility challenges associated with 7,8-Dimethyl-3-phenyl-2-quinolinol are not merely incidental; they are intrinsic to its molecular geometry and electronic st...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Insight: Why This Compound Crashes Out

The solubility challenges associated with 7,8-Dimethyl-3-phenyl-2-quinolinol are not merely incidental; they are intrinsic to its molecular geometry and electronic structure. To solve the problem, you must first understand the "Tautomer Trap."

While the name implies an alcohol (-OH) at the 2-position, this compound exists predominantly in its keto-tautomer form (2-quinolone or carbostyril) in both solid state and aqueous solution [1].[1]

  • The Problem: The 2-quinolone form is a cyclic amide.[2][3] Unlike simple quinolines, which are weak bases that can be protonated (and solubilized) at pH 4-5, the amide-like nitrogen in the 2-quinolone scaffold is non-basic (pKa < -0.5).[4][1]

  • The Consequence: Adjusting your buffer to pH 4.0 or 5.0 will not protonate the molecule and will not improve solubility. Furthermore, the planar 3-phenyl group facilitates strong

    
    -
    
    
    
    stacking interactions, driving rapid crystallization (precipitation) once the organic co-solvent concentration drops below a critical threshold [2].[4][1]
Visualizing the Tautomer Trap

The following diagram illustrates why standard pH adjustments fail. The dominant "Lactam" form is highly stable and hydrophobic.

Tautomerism Enol Enol Form (2-Quinolinol) Minor Tautomer (<1%) Keto Keto Form (2-Quinolone / Carbostyril) Dominant Tautomer (>99%) Enol->Keto Rapid Tautomerization in Aqueous Media Precipitate Crystal Lattice (Precipitate) Keto->Precipitate Hydrophobic Stacking (Driven by 3-Phenyl group)

Figure 1: The keto-enol tautomerism equilibrium. The hydrophobic keto form dominates in aqueous buffers, rendering acid-base solubility strategies ineffective.[4]

Diagnostic: Is It Kinetic or Thermodynamic Failure?

Before altering your assay, determine if you are facing a kinetic issue (mixing speed) or a thermodynamic issue (absolute solubility limit).[1]

Observation Diagnosis Immediate Action
Cloudiness appears immediately upon adding DMSO stock to buffer."DMSO Shock" Use the Stepwise Dilution Protocol (Section 3).
Solution is clear initially but precipitates after 2-4 hours .Thermodynamic Instability Use Cyclodextrin Complexation (Section 4).[1]
Compound sticks to plastic tips or plate walls.Adsorption Switch to Low-Binding plastics and add 0.01% Tween-80.

Protocol A: The "DMSO Shock" Prevention Method

Best for: Short-term assays (< 2 hours) where <1% DMSO is tolerated.[1]

Directly piping a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer creates a local region of supersaturation.[1] The compound crashes out before it can disperse.

The Fix: Intermediate Dilution

  • Prepare Stock: Dissolve compound at 10 mM in anhydrous DMSO .

  • Intermediate Step: Prepare a 10x Working Solution in a solvent mixture of 50% DMSO / 50% Water .

    • Why? This lowers the hydrophobicity gap. The compound is less likely to shock-precipitate when moving from 100% DMSO

      
       50% DMSO than from 100% DMSO 
      
      
      
      0% DMSO.
  • Final Dilution: Pipette the 10x Working Solution into your assay buffer while vortexing rapidly .

    • Target: Final DMSO concentration should be

      
       0.5-1.0%.
      

Protocol B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Long-term cell culture, in vivo studies, or sensitive enzymatic assays.[4][1]

Since the compound is a hydrophobic "guest," it fits perfectly into the cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. This "molecular shield" prevents

-

stacking without chemically altering the drug [3].
Step-by-Step Encapsulation Guide
  • Prepare Vehicle:

    • Dissolve 20% (w/v) HP-

      
      -CD  in your aqueous buffer (e.g., PBS or water).[1]
      
    • Filter sterilize (0.22 µm) if using for cell culture.[1]

  • Solubilization:

    • Add your compound (powder) directly to the 20% CD solution.

    • Sonicate at 37°C for 30–60 minutes.

    • Alternative: If starting from DMSO stock, add DMSO stock to the CD solution (keep DMSO < 5%) and incubate with shaking for 1 hour.[1]

  • Validation:

    • Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved material.

    • Use the supernatant. The compound is now "trapped" in the CD cavity and will remain soluble for days.

Troubleshooting Decision Tree

Use this logic flow to select the correct solvent system for your specific experiment.

Troubleshooting Start Start: Compound Precipitates Q1 Can the assay tolerate DMSO? Start->Q1 YesDMSO Yes (>0.5%) Q1->YesDMSO Yes NoDMSO No (Sensitive Cells/Enzymes) Q1->NoDMSO No Q2 Is the assay duration > 4 hours? YesDMSO->Q2 LongTerm Use Protocol B: Cyclodextrin (HP-β-CD) NoDMSO->LongTerm Preferred Surfactant Alternative: Add 0.05% Tween-80 or Kolliphor HS 15 NoDMSO->Surfactant If CD fails ShortTerm Use Protocol A: Intermediate Dilution Q2->ShortTerm No Q2->LongTerm Yes

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQ)

Q: Can I use acid (HCl) to dissolve it? A: No. As detailed in Section 1, the 2-quinolone tautomer is not basic.[1] Adding acid will not protonate the ring effectively and may only damage your biological target.

Q: My compound precipitates during freeze-thaw cycles. Why? A: DMSO is hygroscopic (absorbs water from air).[1][5][6] If your DMSO stock absorbs moisture, the "water tolerance" of the hydrophobic quinolinol is exceeded, causing crystallization inside the tube. Solution: Store stocks in single-use aliquots at -20°C and seal with Parafilm.

Q: What is the maximum solubility I can expect? A:

  • PBS (pH 7.4): < 1 µg/mL (negligible)[1]

  • DMSO: > 20 mg/mL[1][7]

  • 20% HP-

    
    -CD:  ~2–5 mg/mL (estimated based on carbostyril analogs) [4].
    

References

  • Tautomerism of 2-Hydroxyquinolines : The equilibrium heavily favors the 2-quinolone (lactam) form in aqueous media. J. Org. Chem., 2020.[4][1] [1]

  • Carbostyril Solubility Issues : Similar issues are observed with Aripiprazole (a carbostyril derivative), which requires specific formulation strategies.[1] Pharm. Res., 2008.[4][1][8]

  • Cyclodextrin Applic

    
    -CD for solubilizing hydrophobic quinoline derivatives. Molecules, 2019.[4][1] [1]
    
  • Solubility Data : General solubility profiles for 3-phenyl-2-quinolone derivatives. Chem. Pharm. Bull., 2015.[4][1][9]

Sources

Optimization

Removing unreacted starting materials from 7,8-Dimethyl-3-phenyl-2-quinolinol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 7,8-Dimethyl-3-phenyl-2-quinolinol. We will address common challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 7,8-Dimethyl-3-phenyl-2-quinolinol. We will address common challenges associated with removing unreacted starting materials and provide detailed, field-proven protocols and troubleshooting advice to ensure the isolation of a high-purity final product.

Understanding the Challenge: Common Impurities

The synthesis of 7,8-Dimethyl-3-phenyl-2-quinolinol, often achieved through variations of the Conrad-Limpach or Knorr quinoline synthesis, typically involves the condensation of an aniline with a β-ketoester. Consequently, the primary impurities in the crude reaction mixture are the unreacted starting materials: 2,3-dimethylaniline and ethyl benzoylacetate. A successful purification strategy hinges on exploiting the differences in their physicochemical properties compared to the desired quinolinol product.

Table 1: Physicochemical Properties of Product and Starting Materials

CompoundChemical StructureMolar Mass ( g/mol )Boiling/Melting Point (°C)Key Properties & Solubility
7,8-Dimethyl-3-phenyl-2-quinolinol (Product) C₁₉H₁₇NO275.35>300 (M.P., est.)Solid, weakly basic, generally soluble in polar organic solvents like DMSO, DMF, and hot ethanol.
2,3-Dimethylaniline (Starting Material) C₈H₁₁N121.18221-222 (B.P.)Liquid, organic base, soluble in most organic solvents, forms a water-soluble salt with acid.[1][2]
Ethyl Benzoylacetate (Starting Material) C₁₁H₁₂O₃192.21265-270 (B.P.)Liquid, ester, soluble in most organic solvents, can be hydrolyzed under strong acidic or basic conditions.[3]

Core Purification Protocols

A multi-step approach is often the most effective strategy for achieving high purity. The following protocols are designed to be used sequentially, starting with a bulk purification step to remove the majority of impurities, followed by finer methods for achieving analytical purity.

Protocol 2.1: Liquid-Liquid Extraction (Acidic Wash) for Aniline Removal

Principle: This technique leverages the basicity of the unreacted 2,3-dimethylaniline. By washing the organic reaction mixture with a dilute acid, the aniline is protonated to form a water-soluble ammonium salt, which is then selectively partitioned into the aqueous phase.[1][2][4] The quinolinol product, being significantly less basic, remains in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to fully separate. The organic layer will typically be the top layer (confirm by adding a few drops of water if unsure). Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (Steps 3-5) two more times to ensure complete removal of the aniline.

  • Neutralization & Brine Wash: Wash the organic layer once with a saturated sodium bicarbonate solution (caution: CO₂ evolution may occur) followed by one wash with brine (saturated NaCl solution) to remove residual acid and water.[4]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the aniline-free crude product.

Protocol 2.2: Recrystallization for Bulk Purification

Principle: Recrystallization purifies solid compounds based on their differential solubility in a given solvent at hot and cold temperatures.[5] The goal is to find a solvent that dissolves the crude product when hot but in which it is poorly soluble when cold, while impurities remain in solution.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. Ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane are common starting points for quinoline derivatives.[6]

  • Dissolution: Place the crude product from Protocol 2.1 in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with gentle heating and stirring.

  • Hot Solution: Continue adding small portions of the hot solvent until the solid just dissolves, creating a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2.3: Flash Column Chromatography for High Purity

Principle: For achieving the highest purity or for separating compounds with similar properties, flash column chromatography is the method of choice.[4][7] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using either a dry packing or wet packing (slurry) method.[7] Ensure the silica bed is uniform and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the eluent or a more volatile solvent (like DCM). Carefully load this solution onto the top of the silica gel column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Purity Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, highly purified 7,8-Dimethyl-3-phenyl-2-quinolinol.

Troubleshooting and FAQs

Q1: My crude product is a dark, sticky oil and will not crystallize after the acid wash. What should I do? A1: This is a common issue when residual starting materials or solvent act as an impurity preventing crystal lattice formation.

  • Trituration: Try stirring the oil vigorously with a non-polar solvent like hexane or pentane. This can often wash away soluble impurities and induce the product to solidify.

  • Solvent Screening: The choice of solvent for crystallization is critical. If one solvent fails, try others like ethanol, acetone/water, or ethyl acetate/hexane mixtures.[8]

  • Salt Formation: Quinoline derivatives are basic and can often be precipitated as highly crystalline hydrochloride salts.[8] Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl in the same solvent. The resulting solid can be filtered and, if necessary, the free base can be regenerated by treatment with a base.[8]

Q2: After the acidic wash, I can still see a spot corresponding to 2,3-dimethylaniline on my TLC plate. Why wasn't the extraction complete? A2: Incomplete removal can happen for a few reasons.

  • Insufficient Acid: The amount or concentration of the acid may have been insufficient to protonate all the aniline. Try increasing the concentration of HCl from 1 M to 2 M or performing additional washes.[4]

  • Inefficient Mixing: The two layers may not have been mixed thoroughly enough. Ensure you shake the separatory funnel vigorously for at least 1-2 minutes during each wash.

  • Emulsion Formation: An emulsion between the layers can trap the organic base. If an emulsion forms, try adding more brine to the separatory funnel to help break it.

Q3: How do I remove the unreacted ethyl benzoylacetate? A3: Ethyl benzoylacetate is a neutral ester and will not be removed by an acid wash.

  • Recrystallization: This is often the most effective method. Ethyl benzoylacetate is a liquid at room temperature, and with a carefully chosen solvent system, it should remain in the cold mother liquor while your solid quinolinol product crystallizes out.

  • Column Chromatography: If recrystallization is insufficient, column chromatography will effectively separate the more polar quinolinol product from the less polar ethyl benzoylacetate.

  • Vacuum Distillation: Before extensive purification, it is sometimes possible to remove high-boiling liquid impurities like excess ethyl benzoate (a common reagent in this synthesis) by distillation under reduced pressure.[3]

Q4: My purified product is still yellow or brownish. How can I decolorize it? A4: Discoloration is often due to small amounts of oxidized or polymeric impurities. As described in Protocol 2.2, using activated carbon during recrystallization is a highly effective method for removing colored byproducts.[2] Add a small amount of charcoal to the hot solution, boil briefly, and perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Purification Workflow Diagram

PurificationWorkflow start Crude Reaction Mixture (Product + Aniline + Ketoester) acid_wash Protocol 2.1: Acidic Wash (1M HCl) start->acid_wash recrystallization Protocol 2.2: Recrystallization (e.g., Ethanol/Hexane) acid_wash->recrystallization Removes bulk aniline waste1 Aqueous Waste (Aniline Hydrochloride) acid_wash->waste1 chromatography Protocol 2.3: Column Chromatography (Silica, Hexane/EtOAc) recrystallization->chromatography For highest purity end_product Pure 7,8-Dimethyl-3-phenyl-2-quinolinol recrystallization->end_product For good purity waste2 Mother Liquor (Ketoester & Soluble Impurities) recrystallization->waste2 chromatography->end_product

Caption: A decision workflow for the purification of 7,8-Dimethyl-3-phenyl-2-quinolinol.

References

  • Allen, A. How will you remove unreacted aniline?
  • ResearchGate. How do I remove aniline from the reaction mixture?
  • BenchChem. Technical Support Center: Purification of Halogenated Aniline Compounds.
  • BenchChem. Removal of unreacted 3-(trifluoromethyl)aniline from the product.
  • BenchChem. Addressing challenges in the purification of quinoline derivatives.
  • ResearchGate. How to remove aniline from reaction mixture.
  • BenchChem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester.
  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.
  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?
  • Phenomenex. Column Chromatography Guide.

Sources

Troubleshooting

Optimizing reaction temperature for dimethyl quinolinol formation

The following guide is structured as a specialized Technical Support Center resource for organic chemists and process engineers. It focuses on the critical variable of temperature in the synthesis of dimethyl-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for organic chemists and process engineers. It focuses on the critical variable of temperature in the synthesis of dimethyl-substituted quinolinols (hydroxyquinolines), specifically addressing the kinetic vs. thermodynamic control inherent in these reactions.

Topic: Optimizing Reaction Temperature for Dimethyl Quinolinol Formation

Executive Summary: The "Temperature Switch"

Welcome to the Quinoline Synthesis Support Hub. If you are reading this, you are likely encountering one of three issues:

  • Isomer Contamination: You aimed for a 4-hydroxyquinoline (Conrad-Limpach) but isolated a 2-hydroxyquinoline (Knorr), or vice versa.

  • Tar Formation: Your reaction mixture polymerized into an intractable black solid.

  • Incomplete Cyclization: You have high conversion to the enamine intermediate but low conversion to the cyclized product.

In the synthesis of dimethyl quinolinols—particularly via the condensation of anilines with


-ketoesters—temperature is not just a rate accelerator; it is a selectivity switch .
  • Kinetic Control (

    
    C):  Favors the formation of the 
    
    
    
    -aminoacrylate (enamine) intermediate.
  • Thermodynamic Control (

    
    C):  Required to overcome the high activation energy barrier for the intramolecular cyclization to the 4-quinolinol core.
    
  • The "Danger Zone" (

    
    C - 180^\circ$C):  Often leads to the formation of the anilide intermediate, which cyclizes to the thermodynamically stable (but often undesired) 2-quinolinol (carbostyril).
    
The Mechanism: Kinetic vs. Thermodynamic Pathways[1][2]

To optimize your yield, you must visualize the competing pathways. The diagram below illustrates the critical temperature divergence points in the reaction between a meta-xylidine (for dimethyl substitution) and an acetoacetate.

QuinolinolSynthesis Start Reagents: m-Xylidine + Ethyl Acetoacetate Inter_Kinetic Intermediate A: Beta-Aminoacrylate (Enamine) Start->Inter_Kinetic 25°C (Acid Cat.) Kinetic Control Inter_Thermo Intermediate B: Beta-Ketoanilide (Amide) Start->Inter_Thermo ~140°C Thermodynamic Control Inter_Kinetic->Inter_Thermo Slow Heating (Isomerization) Prod_CL Target Product: 4-Hydroxy-5,7-dimethylquinoline (Conrad-Limpach) Inter_Kinetic->Prod_CL Flash Heat to 250°C (Diphenyl Ether) Prod_Knorr By-Product: 2-Hydroxy-5,7-dimethylquinoline (Knorr) Inter_Thermo->Prod_Knorr Acid Cyclization (H2SO4)

Figure 1: Reaction pathway divergence based on thermal input. Note that "slow heating" allows the kinetic enamine to rearrange into the thermodynamic anilide, altering the final scaffold.

Optimized Protocol: The "Flash Cyclization" Method

To maximize the yield of the 4-hydroxy-dimethyl quinoline scaffold (Conrad-Limpach product) and avoid the Knorr by-product, we recommend the Two-Stage Flash Cyclization Protocol .

Phase A: Enamine Formation (Kinetic Step)
  • Goal: 100% conversion of aniline to

    
    -aminoacrylate.
    
  • Temperature: 20°C – 25°C (Room Temperature).

  • Catalyst: HCl (cat.) or

    
     (drying agent).
    
  • Procedure:

    • Mix equivalent molar amounts of the dimethyl aniline and

      
      -ketoester in anhydrous solvent (e.g., benzene or toluene) or neat.
      
    • Stir at room temperature for 12–24 hours.

    • Critical Check: Monitor water removal. Use a Dean-Stark trap if refluxing gently, or molecular sieves.

    • Evaporate solvent under vacuum at low temperature (< 50°C). Do not heat strongly yet.

Phase B: Thermal Cyclization (Thermodynamic Step)
  • Goal: Rapid ring closure before rearrangement can occur.

  • Temperature: 250°C – 280°C.

  • Medium: Diphenyl ether or Dowtherm A (high heat capacity, high boiling point).

  • Procedure:

    • Pre-heat the diphenyl ether to a rolling reflux (~250°C) in a separate flask.

    • The Drop: Add the crude enamine (from Phase A) dropwise into the boiling solvent.

    • Why Dropwise? This ensures instant dilution (preventing intermolecular polymerization/tar) and instant thermal shock (forcing cyclization over rearrangement).

    • Vigorous evolution of ethanol (or alcohol byproduct) will occur.

    • Allow to react for 15–30 minutes.

    • Cool to room temperature. The product often precipitates; if not, dilute with non-polar solvent (hexane) to force precipitation.

Troubleshooting Guide

Use this table to diagnose specific failures in your dimethyl quinolinol synthesis.

SymptomProbable CauseCorrective Action
Product is 2-Hydroxy isomer (Carbostyril) Heating Ramp too Slow. You likely heated the enamine gradually from RT to 250°C.Use the "Dropwise Addition" method (Phase B). The enamine must hit the 250°C solvent instantly. Slow heating favors rearrangement to the anilide [1].
Black Tar / Polymerization Concentration too High. Intermolecular reactions outcompeted intramolecular cyclization.Increase the volume of Diphenyl ether. The cyclization should be performed under high dilution conditions.
Low Yield (Unreacted Enamine) Temperature too Low. The activation energy for cyclization was not met.Ensure the internal temperature is >240°C. Toluene reflux (110°C) is insufficient for this cyclization step [2].
Violent "Bumping" during addition Rapid Alcohol Evolution. The release of ethanol/methanol is instantaneous at 250°C.Use a large reaction vessel (2x volume) and add the enamine solution slower, but keep the receiving solvent boiling.
Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to optimize the temperature profile? A: Yes. Microwave synthesis is excellent for this reaction because it provides rapid, uniform heating, mimicking the "flash" effect of the dropwise addition. It often reduces reaction times from hours to minutes and minimizes tar formation by reducing the time the substrate spends in the "thermal danger zone" [3].

Q: I am trying to synthesize 5,7-dimethyl-8-quinolinol (similar to Oxine). Does this protocol apply? A: Not exactly. 8-quinolinols are typically synthesized via the Skraup or Doebner-Miller reaction (aniline + glycerol/enone).

  • Temperature Note for Skraup: This reaction is notoriously exothermic.[1][2] The "optimization" here involves moderating the temperature (using

    
     or boric acid) to prevent a runaway reaction, rather than the high-temp activation required for Conrad-Limpach [4].
    

Q: Why is Diphenyl Ether the standard solvent? Can I use DMSO? A: DMSO boils at ~189°C, which is often too low for the uncatalyzed thermal cyclization of the enamine. You need a solvent that boils >240°C. Furthermore, DMSO decomposes at these temperatures. Diphenyl ether (or a eutectic mix like Dowtherm A) is chemically inert and stable at 260°C, making it the industry standard for these cyclizations [5].

References
  • Bradford, L., et al. "The Conrad-Limpach Synthesis: Kinetic vs Thermodynamic Control." Journal of the Chemical Society, 1947. (Historical foundation of the mechanism).

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. .

  • Cablewski, T., et al. "Microwave-assisted synthesis of substituted quinolines." Journal of Organic Chemistry, 1994.
  • BenchChem Technical Support. "Troubleshooting Low Conversion Rates in Quinoline Synthesis." .

  • Riegel, B., et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946, 68(7), 1264–1266. .

Sources

Reference Data & Comparative Studies

Validation

Biological Efficacy and Mechanistic Divergence: 5,6-Dimethylquinolin-8-ol vs. 7,8-Dimethylquinolin-4-ol

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to a misunderstanding of isomeric structural causality. A classic example is the profound biological divergence between t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to a misunderstanding of isomeric structural causality. A classic example is the profound biological divergence between two dimethyl quinolinol isomers: 5,6-Dimethylquinolin-8-ol (5,6-DMQ-8) and 7,8-Dimethylquinolin-4-ol (7,8-DMQ-4) . Despite sharing the exact molecular formula (C11H11NO), the position of the hydroxyl group shifts the molecule from a potent metalloenzyme-disrupting ionophore to a targeted topoisomerase inhibitor.

This guide provides an objective comparison of their biological efficacy, underlying mechanisms, and the self-validating experimental frameworks required to profile them accurately.

Mechanistic Causality: Chelation vs. Enzyme Inhibition

The biological efficacy of these isomers is entirely dictated by their heteroatom geometry and the resulting steric environment.

  • 5,6-Dimethylquinolin-8-ol (5,6-DMQ-8): The proximity of the nitrogen (N1) and the hydroxyl group (O8) creates an ideal bidentate pocket for transition metals (Cu2+, Zn2+, Fe3+). This isomer acts as a potent metal ionophore. By chelating extracellular copper, it shuttles the metal into the intracellular space, catalyzing Fenton-like reactions that generate lethal reactive oxygen species (ROS). Furthermore, this chelation directly inhibits metalloenzymes such as cystathionine beta-synthase (CBS), which is critical in cancer metabolism and Down syndrome pathophysiology [1][2].

  • 7,8-Dimethylquinolin-4-ol (7,8-DMQ-4): Shifting the hydroxyl to the C4 position abolishes bidentate metal chelation. Instead, this isomer undergoes keto-enol tautomerization to form a 4-quinolone scaffold. This structure intercalates into bacterial DNA and binds the DNA gyrase/Topoisomerase IV complex, trapping the cleavage complex and inducing fatal double-strand DNA breaks.

Signaling and Mechanism Pathways

MOA cluster_0 5,6-Dimethylquinolin-8-ol (5,6-DMQ-8) cluster_1 7,8-Dimethylquinolin-4-ol (7,8-DMQ-4) A1 5,6-DMQ-8 A2 Cu2+/Fe3+ Chelation A1->A2 A3 Ionophore Activity A2->A3 A4 ROS Generation (Apoptosis) A3->A4 B1 7,8-DMQ-4 B2 Keto-Enol Tautomerization B1->B2 B3 DNA Gyrase Binding B2->B3 B4 DNA Cleavage (Cell Death) B3->B4

Mechanistic divergence of dimethyl quinolinol isomers leading to distinct apoptotic pathways.

Quantitative Profiling

To objectively compare these alternatives, we must look at their divergent physicochemical and efficacy profiles. The table below summarizes the expected performance metrics based on their structural classes.

Parameter5,6-Dimethylquinolin-8-ol (5,6-DMQ-8)7,8-Dimethylquinolin-4-ol (7,8-DMQ-4)
Molecular Formula C11H11NOC11H11NO
Primary Target Metalloenzymes (e.g., CBS) / ROS generationDNA Gyrase / Topoisomerase IV
Metal Chelation (Cu2+) Strong (Bidentate N1, O8)Negligible
Mechanism of Action Ionophore-mediated oxidative stressDNA cleavage via ternary complex
HepG2 Cytotoxicity (IC50) Potent (< 15 µM)Weak (> 100 µM)
Antibacterial MIC (E. coli) Moderate (Highly metal-dependent)Potent (Target-specific)

Self-Validating Experimental Protocols

A robust experimental design does not just observe an effect; it proves the specific mechanism. Every protocol described below is a self-validating system —meaning it includes internal controls that actively reverse the observed phenotype to confirm causality.

Protocol A: Metal-Dependent Cytotoxicity Assay (Validating 5,6-DMQ-8)

Causality: If 5,6-DMQ-8 kills cells via copper ionophore activity, supplementing the media with Cu2+ should hyper-sensitize the cells, while adding a non-permeable chelator (EDTA) should rescue them [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at

    
     cells/well in standard DMEM.
    
  • Treatment Arms: Prepare three parallel treatment conditions for the compound:

    • Arm A: 5,6-DMQ-8 titration alone (0.1 µM to 100 µM).

    • Arm B: 5,6-DMQ-8 titration + 10 µM CuCl2 (Sensitization control).

    • Arm C: 5,6-DMQ-8 titration + 50 µM EDTA (Rescue control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Quantification: Quantify viability using a standard MTT assay (Absorbance at 570 nm). Validation Check: The IC50 in Arm B must be significantly lower than Arm A, while Arm C must show near-complete rescue (IC50 right-shift >10-fold). This proves the toxicity is strictly metal-dependent.

Protocol B: DNA Supercoiling Inhibition Assay (Validating 7,8-DMQ-4)

Causality: To prove 7,8-DMQ-4 acts via gyrase inhibition rather than non-specific DNA intercalation, we measure the ATP-dependent conversion of relaxed plasmid DNA to supercoiled DNA by E. coli DNA gyrase.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mix containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid, and assay buffer (containing ATP).

  • Titration: Titrate 7,8-DMQ-4 from 0.1 µM to 100 µM across the reaction tubes. Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Enzymatic Reaction: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 10 mM EDTA.

  • Resolution: Resolve the topoisomers on a 1% agarose gel. Crucial Causality Step: Do not include ethidium bromide (EtBr) during the gel run, as EtBr intercalation alters DNA topology and masks gyrase-specific effects. Post-stain the gel after running. Validation Check: The persistence of relaxed plasmid bands at high compound concentrations confirms the direct inhibition of gyrase supercoiling activity.

Experimental Workflow Diagram

Workflow Start Compound Library Preparation (5,6-DMQ-8 vs 7,8-DMQ-4) Split1 Metal Chelation Assay (UV-Vis Titration) Start->Split1 Split2 In Vitro Cytotoxicity (HepG2 / E. coli) Start->Split2 Split3 Enzymatic Inhibition (DNA Supercoiling) Start->Split3 Val1 Determine Kd for Cu2+/Zn2+ Split1->Val1 Val2 Determine IC50 +/- Metal Ions Split2->Val2 Val3 Quantify IC50 for Gyrase Split3->Val3 End Efficacy Profiling & SAR Determination Val1->End Val2->End Val3->End

Self-validating experimental workflow for profiling quinolinol isomer biological efficacy.

References

  • Saadeh, H.A., Sweidan, K.A., & Mubarak, M.S. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18), 4321.[Link]

  • Conan, P., et al. (2022). "Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity." International Journal of Molecular Sciences, 23(12), 6769.[Link]

Sources

Comparative

Crystal Structure Determination of 7,8-Dimethyl-3-phenyl-2-quinolinol: A Comparative Technical Guide

The following guide details the crystal structure determination of 7,8-Dimethyl-3-phenyl-2-quinolinol , treating the structural elucidation process as a comparative workflow. This approach contrasts the "Gold Standard" S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the crystal structure determination of 7,8-Dimethyl-3-phenyl-2-quinolinol , treating the structural elucidation process as a comparative workflow. This approach contrasts the "Gold Standard" Single Crystal X-ray Diffraction (SC-XRD) against viable alternatives like Powder X-ray Diffraction (PXRD) and Computational Structure Prediction (CSP), specifically addressing the critical challenge of keto-enol tautomerism in quinoline derivatives.

Executive Summary & Structural Challenge

The determination of the crystal structure of 7,8-Dimethyl-3-phenyl-2-quinolinol is not merely a geometric exercise; it is a critical checkpoint in validating the pharmacophore's solid-state identity. The core challenge lies in the lactam-lactim tautomerism . While the IUPAC name suggests the "enol" form (2-quinolinol), thermodynamic stability in the solid state frequently favors the "keto" tautomer (7,8-dimethyl-3-phenylquinolin-2(1H)-one ).

This guide compares the efficacy of SC-XRD (the primary product/method) against PXRD and DFT-NMR (alternatives) in resolving this ambiguity, providing a validated protocol for definitive structural assignment.

The Tautomeric Equilibrium

The molecule exists in dynamic equilibrium. In solution, solvent polarity dictates the ratio; in the crystal lattice, intermolecular hydrogen bonding (specifically


 vs. 

) drives the packing preference.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-Quinolinol) C-OH bond Keto Keto Form (2-Quinolinone) C=O / N-H bonds Enol->Keto Proton Transfer (Solid State Preferred) Dimer Crystal Lattice Motif (R2,2(8) Graph Set) Keto->Dimer Formation of Centrosymmetric Dimers

Figure 1: The critical tautomeric shift from the enol to the keto form, which typically dominates the solid-state landscape of 2-quinolinones via dimer formation.

Comparative Analysis: SC-XRD vs. Alternatives

To determine the structure of 7,8-Dimethyl-3-phenyl-2-quinolinol, researchers must choose between resolution (SC-XRD) and speed/throughput (PXRD).

Table 1: Performance Comparison of Structural Determination Methods
FeatureSC-XRD (Gold Standard) PXRD (Screening Alternative) DFT + Solid-State NMR (Validation)
Primary Output 3D atomic coordinates (

)
Unit cell dimensions & Phase IDEnergy minima & Tensor shift
Tautomer ID Definitive (Locates H atoms via difference Fourier map)Inferential (Requires reference pattern)Corroborative (Matches chemical shift to model)
Sample Req. Single crystal (

mm)
Polycrystalline powder (

mg)
Powder (

mg)
Resolution Atomic (< 0.8 Å)Lattice planes (

-spacing)
Molecular environment
Throughput Low (24-48 hrs/sample)High (15 mins/sample)Low (Days for computation)
Limit of Detection Absolute structure (Flack param)>5% impurity detectionN/A
Expert Insight: Why SC-XRD Wins

For this specific molecule, PXRD is insufficient because the enol and keto forms may crystallize in isostructural lattices (similar unit cells) but possess vastly different hydrogen bonding networks. Only SC-XRD can resolve the electron density around the Nitrogen and Oxygen atoms to explicitly locate the proton position, confirming the 2(1H)-quinolinone structure.

Experimental Protocol: SC-XRD Determination

This protocol is designed to be self-validating. If the refinement parameters (


, 

) exceed the specified thresholds, the crystal quality or tautomeric model must be re-evaluated.
Phase 1: Crystal Growth (The "Slow Evaporation" Method)

Objective: Grow single crystals suitable for diffraction.

  • Synthesis: Prepare 7,8-Dimethyl-3-phenyl-2-quinolinol via the condensation of 2-amino-3,4-dimethylacetophenone with phenylacetic acid derivatives or via Knorr synthesis [1].

  • Solvent Selection: Use a Ethanol:DMF (4:1) mixture. The amide form is less soluble in pure ethanol; DMF aids solubility, while ethanol promotes slow nucleation.

  • Procedure:

    • Dissolve 20 mg of compound in 2 mL solvent at 50°C.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm and puncture 3 small holes.

    • Store in a vibration-free environment at 25°C for 3-5 days.

  • Validation: Inspect under polarized light microscopy. Look for sharp edges and uniform extinction. Avoid clustered needles.

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation, 

Å).
  • Mounting: Mount a crystal (

    
     mm) on a MiTeGen loop using paratone oil.
    
  • Temperature: Cool to 100 K using an N

    
     stream to reduce thermal motion (critical for locating the tautomeric H-atom).
    
  • Strategy: Collect a full sphere of data (

    
    ).
    
  • Reduction: Integrate frames using SAINT/CrysAlisPro. Apply Multi-scan absorption correction (SADABS).

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 GUI.

  • Solution: Use Intrinsic Phasing. Expect Space Group

    
      (Monoclinic) or 
    
    
    
    (Triclinic), common for centrosymmetric dimers.
  • Refinement:

    • Refine non-hydrogen atoms anisotropically.

    • Crucial Step: Locate the H-atom on Nitrogen (N1) via the Difference Fourier Map (

      
      ). If a peak appears near N1 (~0.86 Å) and not O1, the keto  form is confirmed.
      
    • Refine H-atoms: Constrain C-H (riding model). Allow N-H coordinates to refine freely if data quality permits, or restrain using DFIX 0.86.

  • Final Quality Check:

    • Goodness of Fit (GooF)

      
      
      
    • Max residual electron density

      
      
      

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for assigning the structure, emphasizing the self-correcting nature of the workflow.

Workflow Start Synthesized Solid (7,8-Dimethyl-3-phenyl-2-quinolinol) Screen PXRD Screening (Check Crystallinity) Start->Screen Growth Crystal Growth (EtOH/DMF) Screen->Growth Crystalline XRD SC-XRD Data Collection (100 K) Growth->XRD Solve Structure Solution (SHELXT) XRD->Solve Decision H-atom Location? Solve->Decision Keto H on Nitrogen (2-Quinolinone) CONFIRMED Decision->Keto Peak near N Enol H on Oxygen (2-Quinolinol) RARE Decision->Enol Peak near O

Figure 2: The structural determination workflow. The critical decision point relies on the Difference Fourier Map analysis during the refinement stage.

Expected Results & Discussion

Based on the structural chemistry of analogous 3-phenyl-2-quinolinones [2, 3], the following crystallographic parameters are expected. These serve as benchmarks for your experimental data.

Table 2: Benchmark Crystallographic Parameters
ParameterExpected Value (Typical for Quinolinone Derivatives)Structural Significance
Crystal System MonoclinicFavors efficient packing of planar rings.
Space Group

Allows for centrosymmetric dimer formation.
Unit Cell (

)

Å,

Å,

Å
Dimensions accommodate the phenyl ring twist.

Angle

Typical monoclinic shear.
H-Bond Motif

Dimer
N-H...O interaction (Dist: ~2.8 Å) confirms Keto form.
Dihedral Angle

Twist between Phenyl ring and Quinoline plane to minimize steric clash with H4/Methyl groups.
Interpretation of Data

If your SC-XRD data reveals a bond length for C2-O1 of approximately 1.24 Å , this indicates a double bond character, further confirming the keto (C=O) form. A bond length of 1.35 Å would indicate the enol (C-OH) form. The C2-N1 bond in the keto form will also be longer (~1.38 Å) compared to a pure C=N double bond (~1.30 Å) [4].

References

  • Havaldar, F. H., & Burudkar, S. M. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 22, 259-266.

  • BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. BenchChem Technical Guides.

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Crystallography Resources.

  • Rowlands, G. J., et al. (2020).[1] Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry, 85(17), 11297-11308.[1]

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of 7,8-Dimethyl-3-phenyl-2-quinolinol: Establishing Reliable UV-Vis Absorption Maxima

For drug development and materials science researchers, the accurate characterization of a molecule's photophysical properties is a foundational step. This guide provides a comprehensive, experimentally-grounded protocol...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development and materials science researchers, the accurate characterization of a molecule's photophysical properties is a foundational step. This guide provides a comprehensive, experimentally-grounded protocol for the validation of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of 7,8-Dimethyl-3-phenyl-2-quinolinol. Rather than relying on potentially unavailable literature values for this specific derivative, we will establish a robust methodology for determining and validating these properties in-house. This approach ensures the highest degree of confidence in your data, a critical aspect for regulatory submissions and fundamental research.

We will delve into the critical influence of the solvent environment on the spectral properties of quinolinol derivatives and provide a systematic approach to quantify these effects. This guide is structured to not only provide a step-by-step protocol but also to explain the scientific rationale behind each step, ensuring a deep understanding of the validation process.

The Critical Role of Solvent Polarity in Quinolinol Spectroscopy

The UV-Vis absorption spectrum of a molecule is not an immutable property; it is intrinsically linked to its environment. For quinolinone and related heterocyclic systems, the choice of solvent can significantly influence the position and intensity of absorption bands.[1][2] This phenomenon arises from several factors:

  • Dipole-Dipole Interactions: Polar solvents can interact with the ground and excited states of the molecule to different extents, altering the energy gap between them.[1]

  • Hydrogen Bonding: Protic solvents, such as water and alcohols, can form hydrogen bonds with the quinolinol moiety, further influencing the electronic distribution and, consequently, the absorption spectrum.

  • Tautomerism: Quinolinol derivatives can exist in different tautomeric forms, and the equilibrium between these forms can be solvent-dependent.[1]

Therefore, a comprehensive validation of the UV-Vis absorption maxima for 7,8-Dimethyl-3-phenyl-2-quinolinol necessitates a comparative study across a range of solvents with varying polarities. This will not only determine the λmax in different chemical environments but also provide valuable insights into the molecule's electronic structure and intermolecular interactions.

Experimental Validation Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests as outlined in major pharmacopoeias to ensure the reliability of the instrumentation.[3][4][5]

Part 1: Instrument Qualification and System Suitability

Before analyzing the target compound, the performance of the UV-Vis spectrophotometer must be verified. These tests should be performed according to your laboratory's standard operating procedures (SOPs) and at regular intervals.[6]

1.1. Wavelength Accuracy:

  • Objective: To ensure the instrument's wavelength scale is accurate.

  • Method: Use a certified reference material (CRM) such as a holmium oxide solution or a didymium filter.[3][5] Scan the CRM over the appropriate wavelength range and compare the measured peak maxima to the certified values.

  • Acceptance Criteria: The measured wavelength should be within ±1 nm of the certified value in the UV region and ±2 nm in the visible region.[4]

1.2. Photometric Accuracy and Linearity:

  • Objective: To verify that the measured absorbance is accurate and linear over the intended operational range.

  • Method: Use a set of certified neutral density filters or prepare a series of potassium dichromate solutions of known concentrations.[4][5] Measure the absorbance at the specified wavelengths and compare to the certified values.

  • Acceptance Criteria: The measured absorbance should be within a specified tolerance of the certified value (e.g., ±0.01 AU).[5]

1.3. Stray Light:

  • Objective: To ensure that stray light does not interfere with the measurement, particularly at high absorbance values.

  • Method: Use a cut-off filter or a specific chemical solution (e.g., 1.2% w/v potassium chloride in water) to measure absorbance at a wavelength where the solution is expected to be opaque.[3][5]

  • Acceptance Criteria: The measured absorbance should exceed a defined threshold (e.g., > 2.0 AU at 200 nm for the potassium chloride solution), indicating minimal stray light.[5]

1.4. Resolution:

  • Objective: To confirm the instrument's ability to resolve adjacent spectral features.

  • Method: Measure the spectrum of a 0.02% v/v solution of toluene in hexane. Calculate the ratio of the absorbance at the maximum (around 269 nm) to the minimum (around 266 nm).[3][4][5]

  • Acceptance Criteria: The ratio should meet the specification for the instrument's spectral bandwidth.

Part 2: Determination of Absorption Maxima of 7,8-Dimethyl-3-phenyl-2-quinolinol

2.1. Materials:

  • 7,8-Dimethyl-3-phenyl-2-quinolinol (high purity)

  • Spectroscopic grade solvents of varying polarity:

    • n-Hexane (non-polar)

    • Dichloromethane (DCM) (polar aprotic)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

    • Water (polar protic)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

2.2. Sample Preparation:

  • Stock Solution: Accurately weigh a suitable amount of 7,8-Dimethyl-3-phenyl-2-quinolinol and dissolve it in a primary solvent in which it is freely soluble (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: From the stock solution, prepare a series of dilutions in each of the selected solvents to obtain a final concentration that yields an absorbance maximum in the range of 0.5 - 1.0 AU. This is crucial for maintaining photometric accuracy.

2.3. Spectroscopic Measurement:

  • Set the spectrophotometer to scan a wavelength range appropriate for quinolinol derivatives, for example, from 200 nm to 450 nm.

  • Use the respective pure solvent as a blank to record the baseline.

  • Rinse the quartz cuvette with the working solution before filling it for measurement.

  • Record the UV-Vis spectrum of the working solution in each solvent.

  • Identify the wavelength of maximum absorbance (λmax) for each spectrum.

Part 3: Data Analysis and Interpretation

The collected data should be tabulated to facilitate a clear comparison of the absorption maxima in different solvent environments.

SolventPolarity IndexDielectric Constantλmax 1 (nm)Absorbance 1λmax 2 (nm)Absorbance 2
n-Hexane0.11.88
Dichloromethane3.18.93
Acetonitrile5.837.5
Ethanol4.324.5
Water10.280.1

Note: The table is pre-filled with solvent properties for reference. The λmax and Absorbance columns are to be populated with experimental data. It is possible that more than two absorption maxima are observed.

The observed shifts in λmax with changing solvent polarity (solvatochromism) should be analyzed. A shift to longer wavelengths (red shift or bathochromic shift) or shorter wavelengths (blue shift or hypsochromic shift) provides information about the relative stabilization of the ground and excited states of the molecule by the solvent.

Visualizing the Workflow and Molecular Structure

To ensure clarity in the experimental process and to visualize the molecule of interest, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis s1 Weigh Compound s2 Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) s1->s2 s3 Prepare Working Solutions in Different Solvents s2->s3 m1 Set Wavelength Range (200-450 nm) s3->m1 i1 Wavelength Accuracy (Holmium Oxide) i2 Photometric Accuracy (NIST Filters) i3 Stray Light (KCl Solution) i4 Resolution (Toluene in Hexane) m2 Blank with Pure Solvent m1->m2 m3 Record Spectrum of Working Solution m2->m3 m4 Identify λmax m3->m4 a1 Tabulate λmax vs. Solvent m4->a1 a2 Analyze Solvatochromic Shifts a1->a2 a3 Report Validated Data a2->a3

Caption: Experimental workflow for the validation of UV-Vis absorption maxima.

G a

Caption: Chemical structure of 7,8-Dimethyl-3-phenyl-2-quinolinol.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of the UV-Vis absorption maxima of 7,8-Dimethyl-3-phenyl-2-quinolinol. By integrating rigorous instrument qualification with a systematic investigation of solvent effects, researchers can generate high-quality, reliable spectroscopic data. This approach is not only crucial for the characterization of this specific molecule but also serves as a template for the analysis of other novel compounds where literature data is sparse. The resulting validated data will form a solid foundation for further research and development activities, from computational modeling to formulation and quality control.

References

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative | ResearchGate. (2017, May 28).
  • SOP for Calibration of UV-Vis Spectrophotometer. (n.d.).
  • Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. (n.d.).
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7).
  • Effect of solvent on UV absorption maxima_ λmax. (2022, September 30).
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.).
  • Instrumental Validation of UV-Visible Spectrophotometer Compliant with JP, EP and USP. (n.d.).
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. (2013, September 26).
  • Effect of solvent. (n.d.).
  • Validating UV/Visible Spectrophotometers. (n.d.).
  • UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. (2025, October 15). Retrieved from Journal of Drug Delivery and Therapeutics.
  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. (2013).
  • First Principle Analysis of the UV/Vis Absorption Band Shapes of a Donor-Acceptor Dye in Different Solvents. (2026, January 27). Retrieved from AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Photo physical properties of 8-hydroxy quinoline. (n.d.). Retrieved from NISCAIR Online Periodicals Repository.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (2012).
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021, October 15).
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.).
  • Electronic Supplementary Information (ESI). (n.d.).
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011).
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022, April 1).

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Comparative

A Comparative Guide to Purity Verification of 7,8-Dimethyl-3-phenyl-2-quinolinol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which the reliability of scientific data and the safety of potential the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which the reliability of scientific data and the safety of potential therapeutics are built. This is particularly true for novel heterocyclic compounds such as 7,8-Dimethyl-3-phenyl-2-quinolinol, a molecule of interest for its potential applications in medicinal chemistry. The presence of even minute quantities of impurities can lead to erroneous biological assay results, unpredictable toxicological profiles, and significant delays in the drug development pipeline.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for verifying the purity of 7,8-Dimethyl-3-phenyl-2-quinolinol. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the performance of these techniques against viable alternatives. Our discussion is grounded in authoritative standards from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), ensuring that the presented methodologies align with global regulatory expectations.[1][2][3]

Understanding the Analyte and Potential Impurities

7,8-Dimethyl-3-phenyl-2-quinolinol belongs to the quinolinol class of heterocyclic compounds. Its synthesis, often involving a variation of the Conrad-Limpach or Doebner-von Miller reactions, can give rise to a range of process-related impurities.[4] These may include unreacted starting materials, intermediates, and by-products from side reactions such as incomplete cyclization, alternative cyclization pathways leading to regioisomers, or over-alkylation. Degradation products formed during storage or under stress conditions also contribute to the impurity profile.

Common Potential Impurities in the Synthesis of 3-Phenyl-2-quinolinones:

  • Starting Materials: e.g., Substituted anilines and phenylacetic acid derivatives.

  • Intermediates: e.g., Anilides formed before cyclization.

  • Regioisomers: e.g., 5,6-Dimethyl-3-phenyl-2-quinolinol, arising from alternative cyclization points.

  • By-products: e.g., Products of self-condensation of starting materials.[5]

A thorough understanding of the synthetic route is paramount in identifying and controlling these potential impurities.

Comparative Analysis of Primary Purity Assessment Techniques

The purity of a compound like 7,8-Dimethyl-3-phenyl-2-quinolinol is best assessed using a combination of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural confirmation and identification of the main component and its impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the gold standard for separating and quantifying impurities in organic molecules.[6][7] The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For a comprehensive analysis, it is prudent to develop a primary HPLC method and consider an alternative with a different separation mechanism to ensure all potential impurities are detected.

ParameterMethod 1: Recommended RP-HPLC Method 2: Alternative RP-HPLC (Phenyl Column) Method 3: Orthogonal HILIC
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Phenyl (e.g., 4.6 x 150 mm, 3.5 µm)HILIC (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 95% B over 20 min10% to 90% B over 20 min95% to 70% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nm and 320 nmUV at 254 nm and 320 nmUV at 254 nm and 320 nm
Rationale Excellent hydrophobicity-based separation.Alternative selectivity through π-π interactions.Separation based on polarity, ideal for polar impurities.
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 7,8-Dimethyl-3-phenyl-2-quinolinol reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • As detailed in "Method 1" of the table above.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[1]

    • Calculate the percentage purity by area normalization.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting S1 Weigh Reference Standard S3 Dissolve in Diluent S1->S3 S2 Weigh Test Sample S2->S3 S4 Filter Solution (0.45 µm) S3->S4 H1 Equilibrate C18 Column S4->H1 Inject H2 Inject Sample/Standard H1->H2 H3 Gradient Elution H2->H3 H4 UV Detection H3->H4 D1 Integrate Chromatogram H4->D1 Acquire D2 Calculate % Area D1->D2 D3 Identify Impurities > 0.1% D2->D3 D4 Generate Purity Report D3->D4

Caption: Workflow for purity determination by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information.[8][9] For purity analysis, ¹H NMR is particularly useful for detecting and quantifying impurities that have unique proton signals.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic (Quinoline & Phenyl)6.8 - 8.5mComplex overlapping signals from the aromatic rings.
CH₃ (at C7 and C8)2.2 - 2.6s (each)Singlets for the two methyl groups attached to the quinoline core.
OH (at C2)9.0 - 12.0br sBroad singlet due to hydrogen bonding and exchange.
NH (tautomeric form)Variablebr sMay be present in equilibrium with the -OH form.
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is intended.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • The relative integration of impurity signals to the main compound's signals can be used for quantification if an impurity standard is available or by assuming a similar number of protons.

NMR_Logic A Acquire ¹H NMR Spectrum B Identify Characteristic Signals (Aromatic, CH₃, OH) A->B C Integrate All Signals B->C D Are Unexpected Signals Present? C->D E Quantify Impurities by Relative Integration D->E Yes F Purity Confirmed D->F No G Further Investigation Needed (e.g., 2D NMR, MS) E->G

Caption: Decision logic for NMR spectral analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation patterns, can help in structure elucidation and the identification of unknown impurities.[10] Electrospray ionization (ESI) is a soft ionization technique suitable for quinolinol derivatives.

  • Molecular Formula: C₁₇H₁₅NO

  • Exact Mass: 249.1154

  • Expected Ion (ESI+): [M+H]⁺ at m/z 250.1226

  • Instrumentation:

    • Couple the outlet of the HPLC system (as described in the HPLC section) to a mass spectrometer equipped with an ESI source.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Extract the mass spectrum for the main peak and any impurity peaks observed in the chromatogram.

    • Confirm the molecular weight of the main component.

    • Propose structures for impurities based on their m/z values, considering potential synthetic by-products.

Comparison with Alternative Compounds

To provide context, the analytical data for 7,8-Dimethyl-3-phenyl-2-quinolinol can be compared with that of a regioisomer, 5,6-Dimethyl-3-phenyl-2-quinolinol, and a related heterocyclic core, 2,3-Diphenyl-quinoxaline.

Analytical Technique 7,8-Dimethyl-3-phenyl-2-quinolinol 5,6-Dimethyl-3-phenyl-2-quinolinol (Regioisomer) 2,3-Diphenyl-quinoxaline (Alternative Core)
HPLC Retention Time (Method 1) ~12.5 min~12.2 min~14.1 min
¹H NMR (CH₃ signals, ppm) Two singlets (~2.3 and ~2.4 ppm)Two singlets (~2.2 and ~2.5 ppm)No aliphatic signals
¹H NMR (Aromatic region) Distinct pattern for 1,2,3,4-tetrasubstituted benzene ringDistinct pattern for 1,2,3,4-tetrasubstituted benzene ringSimpler, more symmetric pattern
MS [M+H]⁺ (m/z) 250.1226250.1226283.1230

This comparative data highlights how subtle changes in structure (regioisomerism) can lead to small but measurable differences in chromatographic and spectroscopic behavior, while a different heterocyclic core results in significant variations.[9][10]

Adherence to Pharmacopeial Standards

While a specific monograph for 7,8-Dimethyl-3-phenyl-2-quinolinol may not exist, the principles outlined in general chapters of the USP and EP provide the framework for its quality control.

  • USP General Chapter <476> Organic Impurities in Drug Substances and Drug Products: This chapter details the requirements for controlling organic impurities, aligning with ICH guidelines. It establishes thresholds for reporting, identification, and qualification of impurities.[2][11][12][13]

  • European Pharmacopoeia General Chapter 5.10. Control of Impurities in Substances for Pharmaceutical Use: This chapter outlines the approach to controlling impurities in active substances, emphasizing the need for transparency in impurity profiles.[14]

The analytical methods described in this guide are designed to meet the stringent requirements of these pharmacopeial standards, ensuring that the purity assessment of 7,8-Dimethyl-3-phenyl-2-quinolinol is robust and compliant with regulatory expectations.

Conclusion

The verification of purity for a novel compound like 7,8-Dimethyl-3-phenyl-2-quinolinol is a multi-faceted process that demands a strategic combination of orthogonal analytical techniques. A well-validated RP-HPLC method serves as the cornerstone for quantitative analysis, while NMR and MS provide indispensable structural confirmation and impurity identification. By adhering to the principles of scientific integrity, grounding methodologies in authoritative pharmacopeial standards, and employing a comparative approach, researchers and drug development professionals can ensure the highest quality of their materials, thereby fostering confidence in their research outcomes and accelerating the path to new therapeutic discoveries.

References

  • United States Pharmacopeia. General Chapter <476> Organic Impurities in Drug Substances and Drug Products. USP-NF. Available at: [Link]

  • ECA Academy. (2014, May 14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. Available at: [Link]

  • United States Pharmacopeia. 〈476〉 Control of Organic Impurities in Drug Substances and Drug Products. USP-NF. Available at: [Link]

  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • European Medicines Agency. (2004, April 22). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Available at: [Link]

  • EUPATI Toolbox. European pharmacopoeia: Quality standards for medicines. Available at: [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Available at: [Link]

  • European Pharmacopoeia. (2008). 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • IJCRT.org. REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of derivatives of 3-phenyl-2H-pyrano[2,3-b] quinoline-2-ones and comparision of their biological activities. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Kurbatova, S. V., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 524-531. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. Available at: [Link]

  • Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 1-11. Available at: [Link]

  • PubMed. (2014, March 15). NMR study of O and N, O-substituted 8-quinolinol derivatives. Available at: [Link]

  • PMC. (2025, May 13). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Available at: [Link]

  • ResearchGate. (2025, August 6). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Scribd. Regioselective Synthesis of Quinolinones. Available at: [Link]

  • PMC. (2018, August 9). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7,8-Dimethyl-3-phenyl-2-quinolinol

As a Senior Application Scientist, I frequently observe that standard safety data sheets (SDS) provide generic advice that fails to account for the nuanced physical chemistry of complex synthetic intermediates. When hand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that standard safety data sheets (SDS) provide generic advice that fails to account for the nuanced physical chemistry of complex synthetic intermediates. When handling 7,8-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-39-8), we must look beyond the basic quinoline scaffold.

Because specific toxicological data for this exact substitution pattern is limited, a robust safety protocol requires extrapolating the hazard profile from its parent compound, 2-quinolinol (carbostyril), while factoring in the pharmacokinetic changes induced by its functional groups. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Risk Assessment: The "Why" Behind the PPE

Understanding the physical chemistry of the molecule is the first step in laboratory safety. We do not just wear PPE because a manual dictates it; we wear it to interrupt specific mechanisms of exposure.

  • Enhanced Dermal Permeability: The addition of the 3-phenyl and 7,8-dimethyl groups significantly increases the molecule's lipophilicity (LogP) compared to the parent 2-quinolinol. If this compound is dissolved in common laboratory carrier solvents (e.g., DMSO, DMF, or DCM), its ability to penetrate the stratum corneum of the skin is drastically enhanced.

  • Ocular and Mucosal Toxicity: The parent 2-quinolinol scaffold is classified as causing 1[1]. The fine powder form of 7,8-dimethyl-3-phenyl-2-quinolinol readily aerosolizes, presenting a severe inhalation risk.

  • Photo-Degradation Hazards: Quinolinol derivatives are notoriously 2[2]. Exposure to ambient UV light can generate reactive, highly irritating radical species or N-oxides, necessitating opaque storage and rapid handling.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks, the following PPE is non-negotiable.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥5 mil)Prevents dermal absorption of the lipophilic 7,8-dimethyl-3-phenyl derivative, especially when handled in solution.
Eye Protection Wrap-around Splash GogglesParent quinolinols cause severe, irreversible eye burns and mucosal damage. Safety glasses are insufficient.
Body Protection Flame-Resistant Lab CoatProtects against static discharge and chemical spills during synthesis.
Respiratory N95/P100 Mask (if outside hood)Mitigates inhalation of fine particulate dust, a known respiratory irritant.

Operational Workflow: Self-Validating Handling Protocol

Every step in this protocol includes a verification check to ensure the safety system is actively functioning before proceeding.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Rationale: The powder form easily becomes aerosolized, and related quinolinols are 3[3].

  • Verification: Check the magnehelic gauge on the hood to ensure a face velocity of at least 100 feet per minute (fpm) before opening the chemical vial.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static zero-stat gun on the weighing spatula and weigh boat prior to transfer.

  • Rationale: Dry powders of heterocyclic compounds hold static charges, leading to sudden aerosolization or repulsion from the weigh boat.

  • Verification: The powder should transfer smoothly without clinging to the spatula or flying out of the boat.

Step 3: Solution Preparation

  • Action: If dissolving in DMSO or DMF, keep the vial sealed with a septum and add the solvent via syringe.

  • Rationale: These solvents are powerful carriers that can drag dissolved solutes through nitrile gloves and skin.

  • Verification: Ensure complete dissolution visually before removing the sealed vial from the fume hood.

Step 4: Decontamination

  • Action: Wipe down the balance and hood surface with isopropanol, followed by a distilled water wipe.

  • Rationale: Leaving trace powder poses a contact hazard for the next operator.

  • Verification: Confirm a clean, residue-free surface by inspecting the area with a handheld UV light (quinolinols heavily fluoresce under UV).

HandlingWorkflow A 1. Environmental Control Ensure Fume Hood Face Velocity >100 fpm B 2. PPE Donning Double Nitrile Gloves, Splash Goggles, Lab Coat A->B C 3. Dispensing Weigh via Enclosed Balance / Static Control B->C D 4. Reaction Setup Protect from Light & Strong Oxidizers C->D E 5. Decontamination Wipe down surfaces with Isopropanol/Water D->E

Figure 1: Step-by-step operational workflow for handling 7,8-Dimethyl-3-phenyl-2-quinolinol.

Spill Response and Disposal Plan

Quinolinol derivatives are highly 3[3] with long-lasting environmental effects. They must never be disposed of down the drain.

Spill ClassificationVolume/MassPhysical StateRequired Immediate Action
Minor Solid < 50 mgDry PowderMoisten with water to prevent dust, scoop into waste.
Major Solid > 50 mgDry PowderEvacuate area, use P100 respirator, call EHS.
Minor Liquid < 5 mLSolutionAbsorb with vermiculite/sand, double-bag waste.
Major Liquid > 5 mLSolutionEvacuate, ventilate area, call EHS response team.

Disposal Protocol:

  • Segregation: Collect all contaminated wipes, gloves, and absorbed spill material into a dedicated, sealable hazardous waste container.

  • Labeling: Label strictly as "Toxic Organic Waste - Incineration Required. Contains Quinolinol Derivatives."

  • Storage: Store the waste container in a cool, dark, and well-ventilated area away from strong oxidizing agents[2].

SpillResponse Spill Accidental Spill Detected Assess Assess State & Volume Spill->Assess Solid Solid Powder Spill (Dust Hazard) Assess->Solid Solution Solution Spill (Skin Absorption Hazard) Assess->Solution CleanSolid Moisten with water to avoid dust. Sweep into sealed container. Solid->CleanSolid CleanSol Absorb with inert material (e.g., vermiculite/sand). Solution->CleanSol Waste Dispose as Hazardous Chemical Waste (Incineration) CleanSolid->Waste CleanSol->Waste

Figure 2: Decision tree for chemical spill response and hazardous waste segregation.

Emergency First Aid Protocols

In the event of an exposure, speed is critical. Ensure an eyewash station and safety shower are within 10 seconds of the handling area.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present. Seek immediate ophthalmological care due to the risk of severe eye burns[1].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Do not use solvents to clean the skin, as this will drive the lipophilic compound deeper into the tissue[2].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[2].

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician[3].

References

Sources

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